Product packaging for Laprafylline(Cat. No.:CAS No. 90749-32-9)

Laprafylline

Cat. No.: B1217075
CAS No.: 90749-32-9
M. Wt: 500.6 g/mol
InChI Key: OEHQNUNEMMXGRU-UHFFFAOYSA-N
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Description

Laprafylline, also known as this compound, is a useful research compound. Its molecular formula is C29H36N6O2 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36N6O2 B1217075 Laprafylline CAS No. 90749-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O2/c1-21(2)20-35-27-25(28(36)32(3)29(35)37)30-24(31-27)14-15-33-16-18-34(19-17-33)26(22-10-6-4-7-11-22)23-12-8-5-9-13-23/h4-13,21,26H,14-20H2,1-3H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHQNUNEMMXGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869064
Record name 8-{2-[4-(Diphenylmethyl)piperazin-1-yl]ethyl}-1-methyl-3-(2-methylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90749-32-9, 112666-96-3
Record name Laprafylline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090749329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S 9795
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112666963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAPRAFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F427P36M7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological Profile of Laprafylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for Laprafylline is limited in publicly accessible literature. This guide provides a comprehensive overview of the pharmacological profile of xanthine derivatives, the class to which this compound belongs. This information is intended to serve as a foundational resource, with the understanding that the specific quantitative parameters for this compound may vary.

Introduction

This compound (also known as S-9795) is a xanthine derivative that has been investigated for its potential as a bronchodilator.[1] Like other xanthines, its pharmacological effects are believed to be mediated through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[2][3] This dual action leads to a range of physiological effects, including smooth muscle relaxation, particularly in the bronchi, and modulation of inflammatory responses.

Mechanism of Action

The pharmacological effects of xanthine derivatives like this compound stem from their molecular structure, which allows them to interact with key signaling pathways.

Phosphodiesterase (PDE) Inhibition

Xanthines are non-selective inhibitors of PDE enzymes.[3] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cell types. By inhibiting PDEs, xanthines increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including the activation of protein kinase A (PKA) and protein kinase G (PKG). In bronchial smooth muscle, elevated cAMP levels lead to relaxation and bronchodilation.[4]

Adenosine Receptor Antagonism

Xanthines are also non-selective antagonists of adenosine receptors (A1, A2A, A2B, and A3).[3] Adenosine is a nucleoside that plays a role in various physiological processes, including bronchoconstriction and inflammation. By blocking adenosine receptors, particularly A1 receptors on airway smooth muscle, xanthines can prevent adenosine-induced bronchoconstriction.[5] Antagonism of A2B receptors on inflammatory cells may also contribute to their anti-inflammatory effects.

Signaling Pathways

The dual mechanism of action of xanthine derivatives results in the modulation of critical intracellular signaling pathways.

Xanthine Derivative Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to AdenosineReceptor Adenosine Receptor Xanthine This compound (Xanthine Derivative) Xanthine->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Xanthine->PDE Inhibits AMP AMP PDE->AMP Degrades cAMP to cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->AC SmoothMuscleRelaxation Bronchodilation (Smooth Muscle Relaxation) PKA->SmoothMuscleRelaxation AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Adenosine Adenosine Adenosine->AdenosineReceptor Activates

Caption: Signaling pathway of xanthine derivatives.

Pharmacodynamics

The primary pharmacodynamic effects of xanthine derivatives include bronchodilation and anti-inflammatory actions.

Bronchodilator Effects

The bronchodilatory effect of xanthines is primarily attributed to the relaxation of airway smooth muscle.[4] This is a direct consequence of increased intracellular cAMP levels resulting from PDE inhibition.

Anti-inflammatory Effects

Xanthines have demonstrated anti-inflammatory properties, which are thought to be mediated by both PDE inhibition and adenosine receptor antagonism.[2] These actions can lead to the suppression of inflammatory cell activation and the reduced release of pro-inflammatory mediators.[1]

Pharmacokinetics

The pharmacokinetic properties of xanthine derivatives can vary significantly based on their specific chemical structure. Generally, they are orally bioavailable and undergo hepatic metabolism.

Table 1: Representative Pharmacokinetic Parameters of Xanthine Derivatives

ParameterTheophyllinePentoxifylline
Bioavailability>90%~20-30%
Protein Binding~60%~45%
MetabolismHepatic (CYP1A2)Hepatic (extensive)
Half-life~8 hours~0.4-0.8 hours
ExcretionRenalRenal

Note: This table presents representative data for well-studied xanthine derivatives to provide a general understanding. Specific values for this compound are not available.

Quantitative Data

Due to the lack of specific published data for this compound, the following table provides representative quantitative data for the general class of xanthine derivatives to illustrate typical potency.

Table 2: Representative In Vitro Potency of Xanthine Derivatives

CompoundTargetAssayValue
TheophyllineAdenosine A1 ReceptorKi (binding affinity)13 µM
TheophyllineAdenosine A2A ReceptorKi (binding affinity)25 µM
TheophyllinePhosphodiesterase (non-selective)IC50 (inhibition)~100-1000 µM
PentoxifyllinePhosphodiesterase (non-selective)IC50 (inhibition)~100-200 µM

Note: These values are approximations from various sources and are for comparative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of xanthine derivatives.

Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).[6]

  • Radioligand Binding: A specific radioligand for the receptor subtype (e.g., [3H]DPCPX for A1) is incubated with the prepared membranes in the presence of varying concentrations of the test compound.[5]

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Adenosine Receptor Binding Assay Workflow start Start prep Prepare Membranes with Adenosine Receptors start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter quantify Quantify Radioactivity of Bound Ligand filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for an adenosine receptor binding assay.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE activity.

Methodology:

  • Enzyme and Substrate Preparation: A purified PDE enzyme preparation and its substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.[7]

  • Incubation: The PDE enzyme is incubated with the substrate in the presence of varying concentrations of the test compound.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Product Quantification: The amount of product formed (AMP or GMP) is quantified. This can be done using various methods, including:

    • Luminescence-based assays: The product is converted to ATP, which is then detected using a luciferase-luciferin reaction.[8][9]

    • Fluorescence-based assays: A fluorescently labeled substrate is used, and the change in fluorescence upon cleavage is measured.

    • Colorimetric assays: The inorganic phosphate released from the product (after conversion by a phosphatase) is quantified using a colorimetric reagent like malachite green.[10]

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.[11]

PDE Inhibition Assay Workflow start Start prep Prepare PDE Enzyme, Substrate (cAMP/cGMP), and Test Compound start->prep incubate Incubate Enzyme, Substrate, and Test Compound prep->incubate terminate Terminate Enzymatic Reaction incubate->terminate quantify Quantify Product (AMP/GMP) Formation terminate->quantify analyze Calculate % Inhibition and Determine IC50 quantify->analyze end End analyze->end

Caption: Workflow for a phosphodiesterase inhibition assay.

In Vitro Bronchodilator Activity: Guinea Pig Tracheal Ring Assay

Objective: To assess the direct relaxant effect of a test compound on airway smooth muscle.

Methodology:

  • Tissue Preparation: Tracheas are isolated from guinea pigs and cut into rings.[12][13]

  • Organ Bath Setup: The tracheal rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the rings is recorded isometrically.[14]

  • Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable contractile tone.

  • Compound Administration: The test compound is added cumulatively to the organ bath, and the resulting relaxation of the tracheal rings is measured.

  • Data Analysis: The percentage of relaxation relative to the pre-contracted tone is calculated for each concentration of the test compound. An EC50 value (the concentration that produces 50% of the maximal relaxation) can be determined.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in a model of acute inflammation.

Methodology:

  • Animal Model: Rats or mice are used for this model.[2]

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at various doses. A positive control group receives a known anti-inflammatory drug (e.g., indomethacin), and a control group receives the vehicle.[7]

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the hind paw of the animals to induce localized inflammation and edema.[15]

  • Measurement of Paw Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.[16]

  • Data Analysis: The percentage of inhibition of paw edema by the test compound is calculated by comparing the paw volume in the treated groups to the control group.

Clinical Development

This compound has been reported to have been in Phase II clinical trials for its use as a bronchodilator.[17] However, detailed results from these trials are not widely available in the public domain. Further investigation into clinical trial databases may provide more specific information on its efficacy and safety profile in humans.

Conclusion

This compound, as a xanthine derivative, holds therapeutic potential primarily as a bronchodilator with possible anti-inflammatory effects. Its mechanism of action is likely multifaceted, involving both the inhibition of phosphodiesterases and the antagonism of adenosine receptors. While specific pharmacological data for this compound remains scarce, the well-established profile of the xanthine class provides a strong foundation for understanding its potential activities. Further research and the publication of preclinical and clinical data are necessary to fully elucidate the detailed pharmacological profile of this compound.

References

Laprafylline as a Phosphodiesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Laprafylline, a xanthine derivative with potential activity as a phosphodiesterase (PDE) inhibitor. While direct and extensive research on this compound's PDE inhibitory profile is limited, its classification as a xanthine derivative suggests a mechanism of action involving the inhibition of cAMP phosphodiesterase, contributing to its bronchodilatory effects[1][2][3]. This document synthesizes the available information on this compound and situates it within the broader context of phosphodiesterase inhibition. It offers a comprehensive overview of PDE signaling pathways, detailed experimental protocols for assessing PDE inhibition, and comparative quantitative data for well-characterized PDE inhibitors. This guide is intended to serve as a valuable resource for researchers and professionals in drug development interested in the therapeutic potential of phosphodiesterase inhibitors.

Introduction to this compound and Phosphodiesterase Inhibition

This compound is a xanthine derivative, a class of compounds known for their diverse pharmacological effects, including bronchodilation[1][2]. The mechanism underlying the bronchodilatory action of many xanthines is attributed to their ability to inhibit phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[3][4][5]. By inhibiting PDE, xanthines increase intracellular levels of these second messengers, leading to smooth muscle relaxation and anti-inflammatory effects[3][5]. While this compound is described as a xanthine derivative that may exert its action by inhibiting cAMP phosphodiesterase, comprehensive studies detailing its specific inhibitory profile against various PDE isoenzymes are not extensively available in the public domain[1].

Phosphodiesterases comprise a large and complex superfamily of enzymes, with at least 11 distinct families (PDE1-PDE11) identified in mammals. These isoenzymes exhibit different substrate specificities (cAMP, cGMP, or both) and are expressed in a tissue- and cell-specific manner. This diversity allows for the fine-tuning of cyclic nucleotide signaling in various physiological processes and presents opportunities for the development of selective inhibitors for a range of therapeutic applications, including chronic obstructive pulmonary disease (COPD), asthma, erectile dysfunction, and cardiovascular diseases.

This guide will delve into the established roles of key PDE families, particularly PDE3, PDE4, and PDE5, providing a framework for understanding the potential therapeutic applications of PDE inhibitors like this compound.

Quantitative Data on Phosphodiesterase Inhibitors

To provide a comparative context for the potential activity of this compound, this section summarizes the inhibitory potency (IC50 values) of several well-characterized PDE inhibitors against different PDE isoenzymes. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency.

Table 1: IC50 Values of Selected PDE3 Inhibitors

CompoundPDE3 IsoformIC50 (µM)Reference(s)
MilrinonePDE3A0.45[6]
MilrinonePDE3B1.0[6]
MilrinoneCardiac FIII PDE0.42[7]
CilostazolPDE3A0.2[8][9][10]

Table 2: IC50 Values of Selected PDE4 Inhibitors

CompoundPDE4 IsoformIC50 (nM)Reference(s)
RoflumilastPDE4A10.7[11]
RoflumilastPDE4A40.9[11]
RoflumilastPDE4B10.7[11]
RoflumilastPDE4B20.2[11]
RoflumilastVarious Splice Variants0.2 - 4.3[12][13][14]

Table 3: IC50 Values of Selected PDE5 Inhibitors

CompoundPDE5 IsoformIC50 (nM)Reference(s)
SildenafilPDE53.5[15][16]
SildenafilPDE53.9[17]
TadalafilPDE55[17][18]
Tadalafil (cis-isomer)PDE590[19]
VardenafilPDE50.7[20]

Experimental Protocols for Phosphodiesterase Inhibition Assays

The determination of a compound's inhibitory activity against specific PDE isoenzymes is a critical step in its pharmacological characterization. A variety of assay formats are available, each with its own advantages and limitations. This section provides detailed methodologies for several commonly used PDE inhibition assays.

Radioactive Enzyme Assay

This traditional and highly sensitive method measures the hydrolysis of radiolabeled cyclic nucleotides.

Principle: The assay involves two steps. First, the PDE enzyme hydrolyzes a radiolabeled cyclic nucleotide (e.g., [3H]cAMP or [3H]cGMP) to its corresponding 5'-monophosphate. The reaction is then terminated, and a 5'-nucleotidase (often from snake venom) is added to convert the 5'-monophosphate into a radiolabeled nucleoside. The negatively charged, unreacted substrate is separated from the neutral nucleoside product using ion-exchange chromatography, and the radioactivity of the product is quantified by scintillation counting[21][22][23].

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM dithiothreitol). To this buffer, add the PDE enzyme preparation, the test compound (inhibitor) at various concentrations, and the radiolabeled substrate ([3H]cAMP or [3H]cGMP).

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes)[21][22].

  • Nucleotidase Treatment: After cooling, add a 5'-nucleotidase (e.g., from Crotalus atrox snake venom) and incubate for a further 10-20 minutes at 30°C to convert the radiolabeled 5'-monophosphate to the corresponding nucleoside[21].

  • Separation: Apply the reaction mixture to an ion-exchange resin column (e.g., DEAE-Sephadex). Wash the column with a low-salt buffer to elute the neutral radiolabeled nucleoside[21].

  • Quantification: Collect the eluate in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Luminescence-Based Assay (e.g., PDE-Glo™ Assay)

This is a high-throughput, non-radioactive method that measures PDE activity by quantifying the amount of remaining cyclic nucleotide.

Principle: The assay involves a coupled-enzyme system. After the PDE reaction, the remaining cAMP or cGMP activates a specific protein kinase (e.g., PKA for cAMP). This activated kinase then catalyzes the transfer of phosphate from ATP to a substrate, consuming ATP in the process. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity[24].

Protocol:

  • PDE Reaction: In a multi-well plate, combine the PDE enzyme, the test compound, and the substrate (cAMP or cGMP) in a reaction buffer. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Add a termination buffer containing a potent, non-selective PDE inhibitor (e.g., IBMX) to stop the PDE reaction. Subsequently, add a detection solution containing ATP and the appropriate protein kinase (e.g., PKA). Incubate to allow for ATP consumption.

  • Luminescence Measurement: Add a luciferase/luciferin-containing reagent (e.g., Kinase-Glo®). After a short incubation to stabilize the luminescent signal, measure the light output using a luminometer[24].

  • Data Analysis: The luminescent signal is inversely proportional to the PDE activity. Calculate the percentage of inhibition and IC50 values as described for the radioactive assay.

Fluorescence Polarization (FP) Assay

This homogenous assay format is well-suited for high-throughput screening.

Principle: The assay utilizes a fluorescently labeled cyclic nucleotide as the substrate. In the presence of a specific binding agent (e.g., an antibody or a bead-based reagent) that binds to the fluorescently labeled 5'-monophosphate product, the rotational motion of the fluorophore is slowed, resulting in a high fluorescence polarization signal. The unreacted, smaller substrate rotates more freely, leading to a low polarization signal. PDE activity is therefore directly proportional to the increase in fluorescence polarization.

Protocol:

  • Reaction Setup: In a microplate, combine the PDE enzyme, the test compound, and the fluorescently labeled cAMP or cGMP substrate.

  • Incubation: Incubate the reaction at room temperature for the desired duration.

  • Detection: Add the binding agent to the reaction mixture.

  • Measurement: After a brief incubation to allow for binding equilibrium, measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The fluorescence polarization signal is directly proportional to PDE activity. Calculate the percentage of inhibition and IC50 values.

Signaling Pathways

The therapeutic effects of PDE inhibitors are mediated through their impact on intracellular signaling cascades. The following diagrams illustrate the key signaling pathways affected by PDE4 and PDE5 inhibitors.

PDE4 Inhibition Signaling Pathway

PDE4_Inhibition_Pathway GPCR GPCR Activation (e.g., β2-Adrenergic Receptor) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 cAMP->PDE4 Hydrolyzed by CREB CREB Phosphorylation PKA->CREB Phosphorylates SmoothMuscle Smooth Muscle Relaxation PKA->SmoothMuscle Promotes Inflammation ↓ Pro-inflammatory Mediators CREB->Inflammation Leads to AMP 5'-AMP PDE4->AMP This compound This compound / PDE4 Inhibitor This compound->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway leading to anti-inflammatory and bronchodilatory effects.

PDE5 Inhibition Signaling Pathway

PDE5_Inhibition_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Hydrolyzed by Vasodilation Vasodilation PKG->Vasodilation Leads to GMP 5'-GMP PDE5->GMP PDE5_Inhibitor PDE5 Inhibitor (e.g., Sildenafil) PDE5_Inhibitor->PDE5 Inhibits

Caption: PDE5 Inhibition Pathway resulting in smooth muscle relaxation and vasodilation.

Conclusion

This compound, as a xanthine derivative, holds potential as a phosphodiesterase inhibitor, likely contributing to its bronchodilatory properties. While specific quantitative data on its inhibitory profile remain to be fully elucidated, the broader understanding of PDE inhibition provides a solid foundation for its further investigation. The diverse roles of PDE isoenzymes in cellular signaling underscore the vast therapeutic potential of selective PDE inhibitors. The experimental protocols and comparative data presented in this guide offer a practical framework for researchers and drug development professionals to characterize novel PDE inhibitors and explore their clinical applications. Further research into the specific interactions of this compound with PDE isoenzymes will be crucial in defining its precise mechanism of action and optimizing its therapeutic use.

References

In Vitro Profile of Laprafylline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Laprafylline is a xanthine derivative identified as a compound with potential bronchodilatory and anti-inflammatory effects. While its precise in vitro pharmacological profile is not extensively detailed in publicly available literature, its classification as a xanthine derivative suggests a likely mechanism of action involving the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This guide synthesizes the available information on this compound's in vitro characteristics and provides a framework for its potential mechanisms of action based on its chemical class. Due to the limited specific data on this compound, this document also outlines general experimental protocols relevant to the in vitro study of xanthine derivatives in the context of respiratory and inflammatory diseases.

Core Concepts: The Xanthine Class and Mechanism of Action

This compound belongs to the xanthine class of compounds, which includes well-known drugs like theophylline and caffeine. The primary mechanism of action for many xanthine derivatives is the non-selective inhibition of phosphodiesterase (PDE) enzymes.

Phosphodiesterase Inhibition and cAMP Signaling

PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, xanthines like this compound are presumed to increase the intracellular concentrations of cAMP.[1]

Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses. In the context of airway smooth muscle, this signaling pathway results in muscle relaxation and bronchodilation.

This compound This compound PDE PDE This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates Relaxation Relaxation PKA->Relaxation Leads to

Figure 1: Proposed cAMP-mediated signaling pathway for this compound.
Adenosine Receptor Antagonism

Another established mechanism of action for many xanthines is the antagonism of adenosine receptors (A1, A2A, A2B, and A3). Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, xanthine derivatives can counteract this effect. The extent to which this compound interacts with adenosine receptors has not been publicly documented.

Potential In Vitro Effects of this compound

Based on its classification, this compound is expected to exhibit a range of in vitro effects relevant to respiratory and inflammatory conditions.

Smooth Muscle Relaxation

A primary effect of PDE inhibition in the airways is the relaxation of bronchial smooth muscle. This is the basis for the bronchodilatory action of xanthines. In vitro studies would typically involve measuring the relaxation of pre-contracted airway smooth muscle tissue or cells in response to this compound.

Anti-inflammatory Activity

cAMP has broad anti-inflammatory effects. By increasing intracellular cAMP, this compound may inhibit the function of various inflammatory cells, including:

  • Eosinophils: Inhibition of chemotaxis, adhesion, and release of inflammatory mediators.

  • T-lymphocytes: Modulation of cytokine production.

  • Mast cells: Inhibition of mediator release.

This could translate to a reduction in the release of pro-inflammatory cytokines such as interleukins (e.g., IL-4, IL-5, IL-13) and tumor necrosis factor-alpha (TNF-α).

Experimental Protocols for In Vitro Evaluation

While specific experimental data for this compound is scarce, the following are standard in vitro assays used to characterize compounds of this class.

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoenzymes.

Methodology:

  • Enzyme Source: Recombinant human PDE isoenzymes (e.g., PDE1-11).

  • Substrate: Radiolabeled cAMP or cGMP.

  • Procedure: a. Incubate the PDE enzyme with varying concentrations of this compound. b. Add the radiolabeled substrate to initiate the reaction. c. After a defined incubation period, terminate the reaction. d. Separate the product (e.g., AMP or GMP) from the unreacted substrate using chromatography or scintillation proximity assay (SPA) beads. e. Quantify the amount of product formed to determine the enzyme activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the PDE activity.

cluster_0 Preparation cluster_1 Incubation & Reaction cluster_2 Detection & Analysis PDE PDE Enzyme Incubate Incubate PDE + this compound PDE->Incubate This compound This compound (Varying Conc.) This compound->Incubate Substrate Radiolabeled cAMP/cGMP React Add Substrate & Incubate Substrate->React Incubate->React Separate Separate Product React->Separate Quantify Quantify Radioactivity Separate->Quantify Calculate Calculate IC50 Quantify->Calculate

Figure 2: Workflow for a Phosphodiesterase Inhibition Assay.
Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Methodology:

  • Receptor Source: Cell membranes from cell lines stably expressing a specific human adenosine receptor subtype (e.g., A1, A2A, A2B, A3).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested.

  • Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of this compound. b. After reaching equilibrium, separate the bound from the free radioligand by rapid filtration. c. Quantify the radioactivity on the filters.

  • Data Analysis: Determine the IC50 of this compound for displacing the radioligand and calculate the Ki value using the Cheng-Prusoff equation.

Airway Smooth Muscle Relaxation Assay

Objective: To assess the functional effect of this compound on airway smooth muscle contractility.

Methodology:

  • Tissue Preparation: Isolate tracheal or bronchial rings from an appropriate animal model (e.g., guinea pig, rat) or from human donor tissue.

  • Experimental Setup: Mount the tissue rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen. Connect the tissues to force transducers to measure isometric tension.

  • Procedure: a. Pre-contract the tissues with a spasmogen (e.g., histamine, methacholine, or carbachol). b. Once a stable contraction is achieved, add cumulative concentrations of this compound. c. Record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Cytokine Release Assay from Inflammatory Cells

Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Use primary human inflammatory cells (e.g., peripheral blood mononuclear cells [PBMCs], eosinophils) or a relevant cell line (e.g., RAW 264.7 macrophages).

  • Procedure: a. Pre-incubate the cells with varying concentrations of this compound. b. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] for macrophages, allergen extract for mast cells). c. After a suitable incubation period, collect the cell culture supernatant.

  • Detection: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

  • Data Analysis: Determine the inhibitory effect of this compound on cytokine release and calculate IC50 values.

Cells Inflammatory Cells (e.g., PBMCs, Macrophages) This compound This compound Pre-incubation Cells->this compound Stimulant Inflammatory Stimulant (e.g., LPS) This compound->Stimulant Incubation Incubation Stimulant->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Cytokine Measurement (ELISA) Supernatant->ELISA Analysis Data Analysis (IC50) ELISA->Analysis

Figure 3: General workflow for a cytokine release assay.

Summary of Quantitative Data

As of the date of this document, specific quantitative in vitro data for this compound (e.g., IC50 for PDE inhibition, Ki for adenosine receptor binding, EC50 for smooth muscle relaxation) are not available in the public domain. The tables below are provided as templates for the presentation of such data once it becomes available through further research.

Table 1: Hypothetical Phosphodiesterase Inhibition Profile of this compound

PDE IsoenzymeIC50 (nM)
PDE1Data not available
PDE2Data not available
PDE3Data not available
PDE4Data not available
PDE5Data not available
...Data not available

Table 2: Hypothetical Adenosine Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)
A1Data not available
A2AData not available
A2BData not available
A3Data not available

Table 3: Hypothetical Functional In Vitro Data for this compound

AssayCell/Tissue TypeParameterValue
Airway Smooth Muscle RelaxationGuinea Pig TracheaEC50Data not available
Inhibition of TNF-α ReleaseLPS-stimulated RAW 264.7IC50Data not available
Inhibition of Eosinophil ChemotaxisHuman EosinophilsIC50Data not available

Conclusion and Future Directions

This compound is a xanthine derivative with the potential for therapeutic application in respiratory diseases, likely through the modulation of cAMP signaling via phosphodiesterase inhibition. However, a comprehensive in vitro characterization is currently lacking in publicly accessible scientific literature. To fully understand its therapeutic potential and guide further drug development, detailed in vitro studies are required to elucidate its specific molecular targets, potency, and functional effects on relevant cell types. The experimental protocols and data presentation formats outlined in this guide provide a roadmap for such investigations. Researchers are encouraged to pursue these studies to build a robust in vitro data package for this compound.

References

Laprafylline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for laprafylline. Recognizing the limited publicly available quantitative data for this specific xanthine derivative, this document further serves as an in-depth resource outlining the standard experimental protocols and methodologies required for a thorough assessment of a drug candidate's physicochemical properties, in accordance with international guidelines.

Introduction to this compound

This compound is a xanthine derivative that has been investigated for its bronchodilating effects. Its mechanism of action is believed to involve the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase. By inhibiting this enzyme, intracellular levels of cAMP increase, leading to smooth muscle relaxation, particularly in the bronchial airways.

Solubility Data and Determination Protocols

Comprehensive, peer-reviewed quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively documented in publicly available literature. The following table summarizes the currently available qualitative and semi-quantitative information.

Table 1: Summary of Available this compound Solubility Data

SolventReported SolubilitySource
Dimethyl Sulfoxide (DMSO)2.5 mg/mL (4.99 mM) with sonicationGeneric supplier data
Not specified< 1 mg/mLGeneric supplier data
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

To generate robust and reliable solubility data, the saturation shake-flask method is the gold standard and is recommended by regulatory bodies.[1][2] This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound powder

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, various organic solvents)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • Calibrated pH meter

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

  • Tightly cap the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

  • After shaking, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

  • The determined concentration represents the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Cap vials prep1->prep2 equil1 Shake at constant temperature prep2->equil1 equil2 Monitor for equilibrium equil1->equil2 sep1 Centrifuge samples equil2->sep1 sep2 Collect clear supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 HPLC analysis analysis1->analysis2 analysis3 Determine concentration analysis2->analysis3

Caption: General workflow for forced degradation studies.

Signaling Pathway

This compound, as a xanthine derivative, is proposed to act as a phosphodiesterase (PDE) inhibitor. PDEs are a family of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP. [3]The inhibition of PDE, specifically PDE4 in the case of bronchodilation, leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and a bronchodilatory effect.

Phosphodiesterase Inhibition Pathway

G This compound This compound pde Phosphodiesterase (PDE) This compound->pde inhibits camp Increased cAMP This compound->camp leads to camp_degradation cAMP Degradation pde->camp_degradation catalyzes pka Protein Kinase A (PKA) Activation camp->pka smooth_muscle_relaxation Smooth Muscle Relaxation (Bronchodilation) pka->smooth_muscle_relaxation

Caption: Proposed signaling pathway for this compound.

Conclusion

While specific, comprehensive solubility and stability data for this compound are limited in the public domain, this guide provides the available information and, more importantly, outlines the standard, industry-accepted methodologies for determining these critical physicochemical properties. The provided protocols for solubility determination and forced degradation studies, in line with ICH guidelines, offer a robust framework for researchers and drug development professionals to thoroughly characterize this compound or any new chemical entity. Understanding these properties is fundamental to the successful development of a safe, effective, and stable pharmaceutical product.

References

Laprafylline: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laprafylline is a xanthine derivative identified as a potential therapeutic agent with bronchodilating and anti-inflammatory properties. This technical guide provides a comprehensive overview of the screening methodologies to evaluate the biological activity of this compound. It details experimental protocols for assessing its primary mechanisms of action, including phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, as well as its functional effects on airway smooth muscle and inflammatory responses. This document is intended to serve as a resource for researchers and professionals involved in the preclinical development of this compound and similar compounds.

Introduction

This compound, a member of the xanthine chemical class, is structurally related to well-known compounds like theophylline and caffeine.[1] Xanthine derivatives have a long history of use in the treatment of respiratory diseases, primarily due to their ability to relax airway smooth muscle and reduce inflammation.[2] The primary proposed mechanism of action for this compound is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, this compound is thought to increase intracellular cAMP levels, leading to bronchodilation and modulation of inflammatory cell function.[4] Additionally, like other xanthines, this compound may exert its effects through antagonism of adenosine receptors.[5]

This guide outlines a systematic approach to the biological activity screening of this compound, encompassing in vitro enzyme and receptor assays, cell-based functional assays, and ex vivo tissue studies.

Primary Target Screening: Enzyme and Receptor Assays

The initial phase of screening focuses on quantifying the interaction of this compound with its primary molecular targets: phosphodiesterases and adenosine receptors.

Phosphodiesterase (PDE) Inhibition Assay

This assay determines the potency of this compound in inhibiting various PDE isoforms. A non-specific PDE inhibitor profile can be initially established, followed by more detailed profiling against specific PDE families (e.g., PDE3, PDE4, PDE5) known to be relevant in respiratory and inflammatory diseases.[6]

Table 1: Illustrative Phosphodiesterase Inhibition Data for this compound

PDE IsoformIC50 (µM)
PDE1>100
PDE2>100
PDE315.2
PDE45.8
PDE525.1
PDE7>100
Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for this compound is not publicly available.

This protocol is adapted from commercially available luminescent assays for high-throughput screening of PDE inhibitors.[7]

  • Reagent Preparation:

    • Prepare a 5X Reaction Buffer containing 250 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, and 0.5 mM EDTA.

    • Prepare a substrate solution of either cAMP or cGMP at the desired concentration in nuclease-free water.

    • Reconstitute the specific human recombinant PDE enzyme to be tested according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the diluted this compound or vehicle control.

    • Add 2.5 µL of the PDE enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the cAMP or cGMP substrate solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 5 µL of a termination buffer containing a non-specific PDE inhibitor (e.g., IBMX).

    • Add 5 µL of a detection reagent containing a protein kinase that is activated by the remaining cyclic nucleotide.

    • Add 10 µL of a kinase-glo reagent that measures ATP consumption by the protein kinase.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Adenosine Receptor Binding Assay

This assay evaluates the affinity of this compound for different adenosine receptor subtypes (A1, A2A, A2B, A3).[8] Competition binding assays using radiolabeled ligands are a standard method.

Table 2: Illustrative Adenosine Receptor Binding Affinity for this compound

Receptor SubtypeRadioligandKi (µM)
A1[³H]-DPCPX8.5
A2A[³H]-CGS 2168012.3
A2B[³H]-DPCPX>50
A3[¹²⁵I]-AB-MECA>50
Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for this compound is not publicly available.
  • Membrane Preparation:

    • Harvest cells stably expressing the human adenosine receptor subtype of interest.

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a known concentration of the appropriate radioligand, and varying concentrations of this compound or a known non-labeled ligand for determining non-specific binding.

    • Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound.

    • Determine the Ki value using the Cheng-Prusoff equation.

In Vitro and Ex Vivo Functional Assays

Following target-based screening, functional assays are crucial to determine the physiological effects of this compound.

Anti-Inflammatory Activity Screening

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the release of pro-inflammatory mediators from immune cells.

Table 3: Illustrative Anti-Inflammatory Activity of this compound

Cell TypeStimulantMediatorIC50 (µM)
RAW 264.7LPSTNF-α22.7
RAW 264.7LPSIL-635.4
hPBMCsPHAIL-218.9
Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for this compound is not publicly available.
  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

  • Cytokine Measurement:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of this compound.

    • Determine the IC50 value from the dose-response curve.

Bronchodilator Activity Screening

The bronchodilatory effect of this compound is a key functional endpoint. This can be evaluated ex vivo using isolated tracheal smooth muscle preparations.

Table 4: Illustrative Bronchodilator Activity of this compound

TissueSpasmogenEC50 (µM)
Guinea Pig TracheaHistamine12.5
Guinea Pig TracheaMethacholine18.2
Note: The data presented in this table is for illustrative purposes only, as specific quantitative data for this compound is not publicly available.
  • Tissue Preparation:

    • Isolate the trachea from a guinea pig and cut it into rings.

    • Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Contraction and Relaxation:

    • Induce a sustained contraction of the tracheal rings using a spasmogen such as histamine or methacholine.

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the maximal relaxation achieved with a standard bronchodilator (e.g., isoprenaline).

    • Determine the EC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the underlying signaling pathways and experimental workflows can aid in understanding the mechanism of action of this compound and the screening process.

cluster_0 This compound's Proposed Mechanism of Action This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonism cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Inflammation Decreased Inflammatory Mediator Release PKA->Inflammation Adenosine Adenosine Adenosine->AdenosineReceptor Activation

Caption: Proposed signaling pathways for this compound's biological activity.

cluster_1 Biological Activity Screening Workflow for this compound Start Start: this compound Synthesis & Purification PrimaryScreening Primary Target Screening Start->PrimaryScreening PDE_Assay Phosphodiesterase Inhibition Assay PrimaryScreening->PDE_Assay AR_Assay Adenosine Receptor Binding Assay PrimaryScreening->AR_Assay FunctionalScreening Functional Screening PDE_Assay->FunctionalScreening AR_Assay->FunctionalScreening AntiInflammatory_Assay Anti-Inflammatory Activity Assay FunctionalScreening->AntiInflammatory_Assay Bronchodilator_Assay Bronchodilator Activity Assay FunctionalScreening->Bronchodilator_Assay DataAnalysis Data Analysis & Hit Validation AntiInflammatory_Assay->DataAnalysis Bronchodilator_Assay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A typical workflow for the biological screening of this compound.

Conclusion

The biological activity screening of this compound requires a multi-faceted approach, beginning with the characterization of its interactions with primary molecular targets and progressing to the evaluation of its functional effects in relevant cellular and tissue models. The experimental protocols and workflows detailed in this guide provide a robust framework for the preclinical assessment of this compound and other novel xanthine derivatives. Further in vivo studies in appropriate animal models of respiratory and inflammatory diseases will be necessary to fully elucidate the therapeutic potential of this compound.

References

Potential Therapeutic Targets of Laprafylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laprafylline, a xanthine derivative, presents a compelling case for therapeutic exploration due to its structural similarity to compounds with known bronchodilatory, anti-inflammatory, and neuroprotective properties. As a member of the xanthine class, its primary mechanisms of action are anticipated to involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This technical guide consolidates the current understanding of this compound's potential therapeutic targets, providing a framework for future research and drug development. While direct quantitative data for this compound is limited in publicly available literature, this document extrapolates potential efficacy from closely related xanthine derivatives to inform experimental design. Detailed experimental protocols for key assays are provided to facilitate the investigation of its pharmacological profile.

Introduction

This compound is a synthetic xanthine derivative with the chemical name 8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-3-isobutyl-1-methyl-1H-purine-2,6(3H,7H)-dione. Its structural features, particularly the xanthine core, suggest a pharmacological profile analogous to other well-characterized methylxanthines like theophylline and pentoxifylline. These compounds are known to exert their effects through two primary pathways: inhibition of cyclic nucleotide phosphodiesterases (PDEs) and blockade of adenosine receptors. By modulating these key signaling pathways, this compound holds therapeutic potential in a range of disorders, including respiratory diseases, inflammatory conditions, and neurodegenerative disorders. This guide aims to provide a comprehensive overview of these potential targets and the methodologies to investigate them.

Potential Therapeutic Targets

The therapeutic potential of this compound is predicated on its expected interaction with two major classes of molecular targets: phosphodiesterases and adenosine receptors.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating intracellular levels of these second messengers. Inhibition of PDEs leads to an accumulation of cAMP and/or cGMP, resulting in a cascade of downstream cellular effects. Different PDE families exhibit distinct tissue distribution and substrate specificity, offering opportunities for targeted therapeutic intervention.

Based on the pharmacology of other xanthines, this compound is likely a non-selective PDE inhibitor. The potential consequences of inhibiting various PDE isoforms are summarized below.

Table 1: Potential Effects of Phosphodiesterase Inhibition by this compound

PDE IsoformPrimary Location(s)Second MessengerPotential Therapeutic Effect of Inhibition
PDE3 Cardiovascular system, platelets, airway smooth musclecAMPVasodilation, anti-platelet aggregation, bronchodilation
PDE4 Inflammatory cells (macrophages, neutrophils, eosinophils), airway smooth muscle, braincAMPAnti-inflammatory, bronchodilation, pro-cognitive
PDE5 Lungs, corpus cavernosum, plateletscGMPVasodilation (particularly pulmonary), anti-platelet aggregation

Disclaimer: The data in this table is extrapolated from the known effects of other xanthine derivatives and selective PDE inhibitors. Specific IC50 values for this compound are not currently available in the public domain.

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Xanthine derivatives are well-established antagonists of adenosine receptors.

Table 2: Potential Effects of Adenosine Receptor Antagonism by this compound

Receptor SubtypePrimary Location(s)Effect of Adenosine BindingPotential Therapeutic Effect of Antagonism
A1 Brain, heart, kidney, adipose tissueInhibits adenylyl cyclase (↓ cAMP)Increased neuronal activity, increased heart rate, diuresis
A2A Striatum, immune cells, blood vesselsStimulates adenylyl cyclase (↑ cAMP)Pro-dopaminergic (potential in Parkinson's), anti-inflammatory, vasoconstriction
A2B Mast cells, intestine, lungStimulates adenylyl cyclase (↑ cAMP)Anti-inflammatory, reduced bronchoconstriction
A3 Mast cells, eosinophils, heart, brainInhibits adenylyl cyclase (↓ cAMP)Anti-inflammatory, cardioprotective

Disclaimer: The data in this table is based on the known pharmacology of adenosine receptors and the antagonist activity of other xanthines. Specific Ki values for this compound are not currently available in the public domain.

Signaling Pathways

The primary signaling pathway modulated by this compound, through its expected action on PDEs, is the cyclic AMP (cAMP) pathway.

cAMP Signaling Pathway

Inhibition of cAMP-degrading phosphodiesterases by this compound would lead to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, leading to diverse cellular responses.

cAMP_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition ATP ATP PDE->ATP Hydrolysis to AMP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A (PKA) (Inactive) cAMP->PKA PKA_active Protein Kinase A (PKA) (Active) PKA->PKA_active Activation Downstream Downstream Cellular Responses (e.g., smooth muscle relaxation, reduced inflammation) PKA_active->Downstream Phosphorylation

Figure 1: this compound's Proposed Mechanism via cAMP Pathway.

Potential Therapeutic Applications and Preclinical Models

Based on its putative mechanisms of action, this compound may have therapeutic utility in several disease areas.

Respiratory Diseases

The bronchodilatory and anti-inflammatory effects of PDE inhibition make respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD) primary therapeutic targets.

  • Animal Models:

    • Ovalbumin (OVA)-induced allergic asthma model in mice or guinea pigs to assess effects on airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.

    • Lipopolysaccharide (LPS)- or cigarette smoke-induced COPD models in mice to evaluate effects on neutrophilic inflammation, emphysema, and mucus production.

Inflammatory Disorders

The ability of xanthines to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 suggests a broader anti-inflammatory potential.

  • In Vitro Models:

    • LPS-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7) to measure cytokine inhibition.

  • In Vivo Models:

    • Carrageenan-induced paw edema in rats to assess acute anti-inflammatory effects.

    • Collagen-induced arthritis in mice as a model for rheumatoid arthritis.

Neurodegenerative Diseases

Adenosine A2A receptor antagonism has shown promise in preclinical models of Parkinson's disease. Furthermore, the anti-inflammatory and potential neuroprotective effects of PDE inhibitors could be beneficial in conditions like Alzheimer's disease and multiple sclerosis.

  • Animal Models:

    • 6-hydroxydopamine (6-OHDA) or MPTP-induced models of Parkinson's disease in rodents or non-human primates to assess effects on motor function and dopaminergic neuron survival.

    • LPS-induced neuroinflammation models in mice to evaluate the impact on microglial activation and cytokine production in the brain.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a generic method to determine the inhibitory activity of this compound against various PDE isoforms.

  • Objective: To determine the IC50 value of this compound for different PDE subtypes.

  • Principle: A two-step enzymatic assay. In the first step, PDE hydrolyzes cAMP to 5'-AMP. In the second step, a 5'-nucleotidase dephosphorylates 5'-AMP to adenosine. The amount of phosphate generated is then quantified colorimetrically.

  • Materials:

    • Recombinant human PDE isoforms (e.g., PDE3A, PDE4B, PDE5A)

    • This compound

    • cAMP (substrate)

    • 5'-Nucleotidase (from Crotalus atrox snake venom)

    • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

    • Malachite green-based phosphate detection reagent

    • 96-well microplates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the appropriate PDE isoform, and the this compound dilutions.

    • Initiate the reaction by adding cAMP. Incubate at 30°C for a predetermined time (e.g., 20 minutes).

    • Stop the PDE reaction by adding 5'-nucleotidase.

    • Incubate at 30°C for a further 10 minutes to allow for the conversion of 5'-AMP to adenosine and phosphate.

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate produced.

    • Measure the absorbance at a wavelength of 620-650 nm.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

PDE_Assay_Workflow cluster_0 Step 1: PDE Reaction cluster_1 Step 2: 5'-Nucleotidase Reaction cluster_2 Step 3: Detection A Prepare Reagents (PDE, this compound, cAMP) B Incubate at 30°C A->B C Add 5'-Nucleotidase B->C D Incubate at 30°C C->D E Add Malachite Green Reagent D->E F Measure Absorbance E->F G Data Analysis F->G Calculate IC50

Figure 2: Workflow for a Phosphodiesterase Activity Assay.
Adenosine Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for adenosine receptor subtypes.

  • Objective: To determine the Ki value of this compound for different adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Principle: A competitive binding assay where the ability of this compound to displace a known radiolabeled ligand from the receptor is measured.

  • Materials:

    • Cell membranes expressing the human adenosine receptor subtype of interest (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM 241385 for A2A).

    • This compound.

    • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with adenosine deaminase).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound in the binding buffer.

    • In reaction tubes, add the cell membranes, the radioligand at a concentration near its Kd, and the this compound dilutions.

    • For total binding, add only buffer instead of this compound. For non-specific binding, add the non-specific binding control.

    • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Incubation cluster_1 Separation cluster_2 Detection A Prepare Assay Tubes (Membranes, Radioligand, This compound) B Incubate to Equilibrium A->B C Rapid Vacuum Filtration B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Data Analysis F->G Calculate Ki

Figure 3: Workflow for a Radioligand Binding Assay.

Conclusion

This compound, as a xanthine derivative, is poised to interact with fundamental signaling pathways through the inhibition of phosphodiesterases and antagonism of adenosine receptors. These mechanisms suggest a broad therapeutic potential, particularly in respiratory, inflammatory, and neurodegenerative diseases. While direct experimental data on this compound remains to be fully elucidated in the public domain, the established pharmacology of related compounds provides a strong rationale for its investigation. The experimental protocols and preclinical models outlined in this guide offer a clear path forward for researchers and drug development professionals to comprehensively characterize the therapeutic promise of this compound. Further research to determine its specific PDE subtype selectivity and adenosine receptor binding affinities will be crucial in defining its clinical potential and guiding its development into a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols: Laprafylline Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laprafylline is a synthetic xanthine derivative with potential applications in pharmacological research.[1] Structurally related to other methylxanthines like pentoxifylline, it is investigated for its bronchodilating effects and is believed to exert its action by inhibiting cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1][2] This document provides detailed protocols for the preparation, handling, and application of this compound solutions for in vitro cell culture experiments, targeting researchers in cell biology and drug development.

Chemical and Physical Properties

A clear understanding of this compound's properties is essential for accurate stock solution preparation. The key quantitative data is summarized below.

PropertyValueSource
Chemical Formula C₂₉H₃₆N₆O₂[1]
Molecular Weight 500.65 g/mol [1][3]
Exact Mass 500.2900 Da[1]
CAS Number 90749-32-9[1]
Synonyms S-9795, Laprafilina[3]

Proposed Signaling Pathway of this compound

This compound is suggested to function as a phosphodiesterase (PDE) inhibitor.[1] PDEs are enzymes that degrade cAMP, a crucial second messenger. By inhibiting PDE, this compound increases intracellular cAMP levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, triggering a cascade of cellular responses.

Laprafylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptor cluster_cytoplasm Cytoplasm AC Adenylate Cyclase cAMP cAMP AC->cAMP  Converts ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Lapra This compound Lapra->PDE Inhibits Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response Targets->Response

Caption: Proposed mechanism of this compound via PDE inhibition.

Protocol: Preparation of this compound Stock Solution

Due to its organic nature, this compound is expected to have low solubility in aqueous solutions. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.

3.1. Materials

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes and needles

  • Pipettes and sterile tips

3.2. Calculation for 10 mM Stock Solution

The formula to calculate the mass of this compound required is: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 500.65 g/mol / 1000 = 5.0065 mg

3.3. Step-by-Step Protocol

  • Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle this compound powder in a chemical fume hood or a designated weighing area.

  • Weighing: Accurately weigh the calculated amount of this compound powder (e.g., 5.01 mg) and place it into a sterile microcentrifuge tube.

  • Dissolving: Add the desired volume of sterile DMSO (e.g., 1 mL for a 10 mM solution) to the tube.

  • Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm syringe filter into a new sterile cryovial. This step is critical to remove any potential microbial contaminants.

  • Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.

3.4. Stock Solution Concentration Data

The following table provides quick-reference calculations for preparing 1 mL of common stock concentrations.

Desired Stock ConcentrationVolume of DMSOMass of this compound Required
1 mM1 mL0.50 mg
10 mM1 mL5.01 mg
50 mM1 mL25.03 mg

Protocol: Experimental Workflow for Cell Treatment

This protocol outlines the general steps for diluting the this compound stock solution and treating cells in culture.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment stock 1. Prepare 10 mM This compound Stock in DMSO working 2. Dilute Stock in Culture Medium to Working Concentration stock->working treat 4. Add Working Solution to Cells working->treat seed 3. Seed Cells in Culture Plate seed->treat incubate 5. Incubate for Desired Duration treat->incubate analyze 6. Perform Downstream Assays incubate->analyze control Vehicle Control (Medium + DMSO) control->treat  Parallel Treatment

Caption: General workflow for treating cells with this compound.

4.1. Protocol

  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere and stabilize overnight, or as required by the specific cell line.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute it serially in pre-warmed, complete cell culture medium to achieve the final desired treatment concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Crucial Note: Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1%.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator (e.g., 37°C, 5% CO₂) for the specified experimental duration.

  • Analysis: Following incubation, proceed with the planned downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo®), western blotting, qPCR, or microscopy.

Stability and Storage Recommendations

Proper storage is vital to maintain the integrity and activity of this compound.

FormStorage TemperatureDurationConditions
Solid Powder 0 - 4°CShort-term (days to weeks)Dry, protected from light[1]
-20°CLong-term (months to years)Dry, protected from light[1]
DMSO Stock Solution 0 - 4°CShort-term (days to weeks)Protected from light[1]
-20°CLong-term (months)Protected from light, in aliquots[1]

Note: Avoid repeated freeze-thaw cycles of the stock solution to prevent degradation and ensure experimental consistency. Aliquoting is highly recommended. The stability of this compound once diluted in aqueous culture medium is likely limited; therefore, working solutions should be prepared fresh for each experiment.[4][5]

References

Application Notes and Protocols for the In Vivo Use of Laprafylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific in vivo protocols or quantitative data for Laprafylline. The following application notes and protocols are therefore based on the general properties of xanthine derivatives and potential adenosine A1 receptor antagonists. The provided data and experimental designs are illustrative and should be adapted based on preliminary in vitro and in vivo dose-finding studies for this compound.

Introduction

This compound is a xanthine derivative with potential therapeutic applications as a bronchodilator and anti-inflammatory agent.[1] Its mechanism of action is hypothesized to involve the inhibition of cAMP phosphodiesterase and potential antagonism of A1 adenosine receptors.[1][2] These application notes provide a generalized framework for the in vivo evaluation of this compound in preclinical animal models.

Potential Mechanisms of Action

This compound's therapeutic effects are likely mediated through two primary pathways:

  • Inhibition of Phosphodiesterase (PDE): By inhibiting PDE, this compound may increase intracellular levels of cyclic adenosine monophosphate (cAMP). In airway smooth muscle, elevated cAMP leads to relaxation and bronchodilation. In inflammatory cells, increased cAMP can suppress the release of pro-inflammatory mediators.

  • Antagonism of A1 Adenosine Receptors: Adenosine, acting on A1 receptors, can promote bronchoconstriction and inflammation.[3][4][5] By blocking these receptors, this compound may counteract these effects.[2][6]

Signaling Pathway Diagrams

laprafylline_moa cluster_pde Phosphodiesterase Inhibition cluster_a1r Adenosine A1 Receptor Antagonism This compound This compound PDE Phosphodiesterase This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades ATP ATP AC Adenylyl Cyclase AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti-inflammatory Effects Anti-inflammatory Effects PKA->Anti-inflammatory Effects Laprafylline_A1R This compound A1R A1 Adenosine Receptor Laprafylline_A1R->A1R antagonizes Adenosine Adenosine Adenosine->A1R activates G_protein Gi/o Protein A1R->G_protein activates AC_A1R Adenylyl Cyclase G_protein->AC_A1R inhibits cAMP_A1R cAMP AC_A1R->cAMP_A1R reduces production of Bronchoconstriction Bronchoconstriction cAMP_A1R->Bronchoconstriction Pro-inflammatory Effects Pro-inflammatory Effects cAMP_A1R->Pro-inflammatory Effects

Caption: Putative signaling pathways of this compound.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical pharmacokinetic and pharmacodynamic data for this compound in common preclinical models. This data is for illustrative purposes only and must be determined experimentally.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound
SpeciesDose (mg/kg, p.o.)Cmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)
Mouse101.51.02.540
Rat101.21.53.035
Rabbit50.82.04.550
Dog51.02.56.060
Table 2: Hypothetical Effective Doses (ED50) of this compound in In Vivo Models
ModelSpeciesEndpointRouteED50 (mg/kg)
Methacholine-induced BronchoconstrictionGuinea Pig50% reduction in bronchoconstrictioni.p.5
LPS-induced Pulmonary InflammationMouse50% reduction in BALF neutrophilsp.o.10
Carrageenan-induced Paw EdemaRat50% reduction in paw volumep.o.15
Cotton Pellet-induced GranulomaRat50% reduction in granuloma weightp.o.20

Experimental Protocols

General Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, saline, or a solution containing a solubilizing agent like Tween 80)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the required amount of this compound powder based on the desired concentration and final volume.

  • In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

  • If solubility is an issue, brief sonication may be employed.

  • Prepare fresh on the day of the experiment.

Protocol for Evaluating Bronchodilator Activity: Methacholine-induced Bronchoconstriction in Guinea Pigs

Objective: To assess the ability of this compound to protect against agonist-induced bronchoconstriction.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound solution/suspension

  • Methacholine solution (e.g., 10 µg/mL in saline)

  • Anesthetic (e.g., urethane)

  • Tracheal cannula

  • Ventilator

  • Pressure transducer to measure airway resistance

Workflow Diagram:

bronchodilation_workflow Start Start Acclimatize Acclimatize Guinea Pigs Start->Acclimatize Fasting Fast overnight Acclimatize->Fasting Anesthetize Anesthetize animal Fasting->Anesthetize Cannulate Insert tracheal cannula Anesthetize->Cannulate Ventilate Connect to ventilator Cannulate->Ventilate Baseline Record baseline airway resistance Ventilate->Baseline Administer_Drug Administer this compound or vehicle (i.p.) Baseline->Administer_Drug Wait Wait for drug absorption (e.g., 30 min) Administer_Drug->Wait Challenge Administer methacholine (i.v. or aerosol) Wait->Challenge Measure Record peak airway resistance Challenge->Measure Analyze Analyze data and calculate % inhibition Measure->Analyze End End Analyze->End inflammation_workflow Start Start Acclimatize Acclimatize Mice Start->Acclimatize Administer_Drug Administer this compound or vehicle (p.o.) Acclimatize->Administer_Drug Wait Wait for drug absorption (e.g., 1 hour) Administer_Drug->Wait Induce_Inflammation Intranasal or intratracheal LPS administration Wait->Induce_Inflammation Incubate Incubate for 24 hours Induce_Inflammation->Incubate Euthanize Euthanize mice Incubate->Euthanize BAL Perform bronchoalveolar lavage (BAL) Euthanize->BAL Centrifuge Centrifuge BAL fluid BAL->Centrifuge Cell_Count Count cells in pellet Centrifuge->Cell_Count Cytokine_Analysis Analyze supernatant for cytokines (optional) Centrifuge->Cytokine_Analysis Analyze Analyze data Cell_Count->Analyze Cytokine_Analysis->Analyze End End Analyze->End

References

Laprafylline for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laprafylline is a xanthine derivative under investigation for its potential therapeutic effects, primarily as a bronchodilator and anti-inflammatory agent. Its mechanism of action is believed to involve the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), and potential antagonism of the adenosine A1 receptor. This document provides detailed application notes and experimental protocols for the use of this compound in preclinical animal studies, based on available data for this compound and structurally related xanthine derivatives.

Data Presentation

Table 1: In Vivo Bronchodilator Activity of Xanthine Derivatives in Guinea Pigs
CompoundDose Range (mg/kg)Route of AdministrationAnimal ModelEffect
Theophylline10Intraperitoneal (i.p.)Ovalbumin-sensitized guinea pigsDecreased airway reactivity
Theobromine10Intraperitoneal (i.p.)Ovalbumin-sensitized guinea pigsDecreased airway reactivity
HWA4485 - 20Intraperitoneal (i.p.)Actively sensitized guinea pigs (BSA)Prevention of increased specific airway resistance
Aminophylline20Intraperitoneal (i.p.)Actively sensitized guinea pigs (BSA)Prevention of increased specific airway resistance
Table 2: In Vivo Anti-inflammatory Activity of a Xanthine Derivative in an Animal Model
CompoundDose (mg/kg)Route of AdministrationAnimal ModelEffect
Propentofylline12.5Intraperitoneal (i.p.)Rat model of ethidium bromide-induced demyelinationIncreased remyelination, suggesting modulation of glial cell behavior

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound, as a xanthine derivative, is proposed to exert its effects through two primary signaling pathways: inhibition of phosphodiesterase (PDE) and antagonism of the adenosine A1 receptor.

Laprafylline_Signaling cluster_0 Phosphodiesterase Inhibition cluster_1 Adenosine A1 Receptor Antagonism Laprafylline_PDE This compound PDE Phosphodiesterase (PDE) Laprafylline_PDE->PDE inhibits cAMP_up ↑ cAMP PDE->cAMP_up degrades PKA Protein Kinase A (PKA) cAMP_up->PKA activates Bronchodilation Bronchodilation PKA->Bronchodilation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Laprafylline_A1R This compound A1R Adenosine A1 Receptor Laprafylline_A1R->A1R antagonizes Adenosine Adenosine Adenosine->A1R activates Gi Gi Protein A1R->Gi activates AC_down ↓ Adenylate Cyclase Gi->AC_down inhibits cAMP_down ↓ cAMP AC_down->cAMP_down Bronchoconstriction Bronchoconstriction cAMP_down->Bronchoconstriction

Caption: Proposed signaling pathways of this compound.

Experimental Workflow for Evaluating Bronchodilator Activity

The following workflow outlines a typical experiment to assess the bronchodilator effects of this compound in a guinea pig model of allergic asthma.

Bronchodilator_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge and Treatment Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis Sensitization Sensitize guinea pigs with ovalbumin (i.p. injections) Treatment Administer this compound (dose-ranging) or vehicle (i.p.) 30 min prior to challenge Sensitization->Treatment Challenge Challenge with aerosolized ovalbumin Measurement Measure specific airway resistance (sRaw) using whole-body plethysmography Challenge->Measurement Treatment->Challenge Analysis Compare sRaw between this compound-treated and vehicle control groups Measurement->Analysis

Caption: Workflow for bronchodilator activity assessment.

Experimental Protocols

In Vivo Bronchodilator Activity in Guinea Pigs

Objective: To evaluate the ability of this compound to inhibit antigen-induced bronchoconstriction in an animal model of asthma.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (adjuvant)

  • This compound

  • Vehicle (e.g., 0.9% saline with 0.5% Tween 80)

  • Whole-body plethysmograph

Procedure:

  • Sensitization:

    • Sensitize guinea pigs by administering two intraperitoneal (i.p.) injections of 1 ml of a solution containing 100 µg/ml OVA and 100 mg/ml aluminum hydroxide, 14 days apart.

    • Use the animals for experiments 14 to 21 days after the second sensitization.

  • Treatment:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Administer this compound i.p. at various doses (e.g., starting with a range of 1-30 mg/kg) 30 minutes prior to antigen challenge.

    • Administer the vehicle to the control group.

  • Antigen Challenge:

    • Place the guinea pig in the whole-body plethysmograph and allow it to acclimatize.

    • Expose the animal to an aerosol of 1% OVA in saline for 30 seconds.

  • Measurement of Airway Resistance:

    • Record the specific airway resistance (sRaw) continuously for at least 10 minutes after the challenge.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound compared to the vehicle control group.

    • Determine the ED50 (the dose that causes 50% inhibition of the bronchoconstriction).

In Vitro Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory activity of this compound on PDE enzymes.

Materials:

  • Purified PDE isoenzymes (e.g., PDE4)

  • This compound

  • [³H]-cAMP

  • 5'-Nucleotidase (from Crotalus atrox venom)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM dithiothreitol).

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Enzyme Reaction:

    • In a reaction tube, combine the reaction buffer, the purified PDE enzyme, and the desired concentration of this compound or vehicle.

    • Initiate the reaction by adding [³H]-cAMP.

    • Incubate the mixture at 30°C for a defined period (e.g., 15 minutes).

    • Terminate the reaction by boiling for 1 minute.

  • Conversion to Adenosine:

    • Cool the tubes and add 5'-nucleotidase.

    • Incubate at 30°C for 10 minutes to convert the [³H]-AMP to [³H]-adenosine.

  • Separation:

    • Add a slurry of the anion-exchange resin to bind the unreacted [³H]-cAMP.

    • Centrifuge the tubes to pellet the resin.

  • Quantification:

    • Transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity).

Adenosine A1 Receptor Binding Assay

Objective: To determine the affinity of this compound for the adenosine A1 receptor.

Materials:

  • Membrane preparations from a source rich in adenosine A1 receptors (e.g., rat brain cortex or a cell line expressing the human A1 receptor).

  • [³H]-DPCPX (a selective A1 receptor antagonist radioligand)

  • This compound

  • Non-specific binding control (e.g., 10 µM R-PIA or unlabeled DPCPX)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In assay tubes, add the membrane preparation, the assay buffer, and a fixed concentration of [³H]-DPCPX (typically at its Kd value).

    • Add increasing concentrations of this compound to the competition assay tubes.

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a high concentration of the non-specific binding control.

  • Incubation:

    • Incubate the tubes at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the Ki value (inhibitory constant) for this compound using the Cheng-Prusoff equation.

Conclusion

The provided application notes and protocols offer a framework for the preclinical evaluation of this compound. Due to the limited publicly available data on this compound, these protocols are based on established methods for similar xanthine derivatives. Researchers should perform initial dose-ranging and optimization studies to determine the most appropriate experimental conditions for this compound in their specific animal models and assay systems. Careful consideration of the compound's physicochemical properties and potential off-target effects is also recommended for a comprehensive preclinical assessment.

Application Notes and Protocols for Laprafylline Cell-Based Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laprafylline is a xanthine derivative with potential therapeutic applications stemming from its activity as a phosphodiesterase (PDE) inhibitor and an adenosine A2A receptor antagonist.[1] Xanthine compounds are known to exert their effects by modulating intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling pathways. As a PDE inhibitor, this compound can prevent the degradation of cAMP, leading to its accumulation within the cell. Concurrently, as an antagonist of the A2A adenosine receptor, it can block the receptor's activation, which would otherwise stimulate adenylyl cyclase and increase cAMP production. This dual mechanism of action makes this compound a compound of interest for various research and drug development endeavors.

These application notes provide a detailed protocol for a cell-based assay to characterize the activity of this compound. The assay is designed to quantify changes in intracellular cAMP levels in response to this compound treatment, enabling the determination of its potency and efficacy.

Signaling Pathway of this compound

This compound's mechanism of action involves the modulation of the cAMP signaling pathway. As a phosphodiesterase (PDE) inhibitor, it prevents the breakdown of cAMP to AMP. As an A2A adenosine receptor antagonist, it blocks the receptor, preventing the Gs protein-mediated activation of adenylyl cyclase, which in turn would increase cAMP levels. The net effect of PDE inhibition is an increase in intracellular cAMP.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Receptor A2A Adenosine Receptor Gs Gs Protein A2A_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Cellular_Response Cellular Response PKA->Cellular_Response Leads to This compound This compound This compound->A2A_Receptor Antagonizes This compound->PDE Inhibits

Caption: this compound's dual mechanism of action.

Experimental Protocols

This section details the methodologies for a cell-based assay to determine the inhibitory effect of this compound on cAMP levels, a common approach for characterizing PDE inhibitors and A2A receptor antagonists. The protocol is based on a widely used method employing a cAMP-sensitive luciferase reporter gene in HEK293 cells.

Principle

This assay utilizes a HEK293 cell line stably expressing the human A2A adenosine receptor and a cyclic AMP (cAMP) response element (CRE) coupled to a luciferase reporter gene. When intracellular cAMP levels rise, cAMP binds to the regulatory subunit of Protein Kinase A (PKA), leading to the activation of the catalytic subunit. Activated PKA then phosphorylates the CRE-binding protein (CREB), which binds to the CRE sequence in the reporter construct and drives the expression of luciferase. The resulting luminescence is proportional to the intracellular cAMP concentration.

As a PDE inhibitor, this compound will increase cAMP levels by preventing its degradation, leading to a higher luciferase signal. When acting as an A2A antagonist, this compound will block the A2A receptor agonist-induced decrease in cAMP, thus restoring the luciferase signal.

Materials and Reagents
  • Cell Line: HEK293 cell line stably expressing the human A2A adenosine receptor and a CRE-luciferase reporter construct.

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Hygromycin B) if required for maintaining stable expression.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • Forskolin: Stock solution in DMSO (used as a positive control to directly activate adenylyl cyclase and increase cAMP).

  • A2A Receptor Agonist (e.g., CGS 21680): Stock solution in DMSO.

  • Luciferase Assay Reagent: (e.g., Promega ONE-Glo™ Luciferase Assay System).

  • White, opaque 96-well microplates: For luminescence measurements.

  • CO₂ Incubator: 37°C, 5% CO₂.

  • Luminometer: For reading 96-well plates.

Experimental Workflow Diagram

This compound Cell-Based Assay Workflow start Start: Cell Culture cell_seeding Seed HEK293-A2A-CRE-Luc cells in 96-well plate start->cell_seeding incubation1 Incubate for 24 hours (37°C, 5% CO₂) cell_seeding->incubation1 treatment Treat cells with this compound and/or A2A agonist/Forskolin incubation1->treatment incubation2 Incubate for 4-6 hours (37°C, 5% CO₂) treatment->incubation2 lysis_and_luciferase Add Luciferase Assay Reagent (Cell lysis and substrate addition) incubation2->lysis_and_luciferase incubation3 Incubate for 10 minutes (Room Temperature) lysis_and_luciferase->incubation3 readout Measure Luminescence (Luminometer) incubation3->readout data_analysis Data Analysis: Calculate IC50/EC50 values readout->data_analysis end End data_analysis->end

Caption: Workflow for the this compound cell-based assay.

Detailed Protocol

1. Cell Culture and Seeding: a. Culture the HEK293-A2A-CRE-Luc cells in T-75 flasks with the appropriate cell culture medium. b. When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count. d. Seed the cells into a white, opaque 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Treatment: a. Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range to test would be from 1 nM to 100 µM. b. For the A2A antagonist assay, prepare a solution of the A2A agonist (e.g., CGS 21680) at its EC₅₀ concentration. c. For the PDE inhibitor assay, prepare a low concentration of Forskolin (e.g., 1 µM) to induce a submaximal cAMP response. d. Remove the culture medium from the wells and replace it with 90 µL of serum-free DMEM. e. Add 10 µL of the diluted this compound to the respective wells. f. For the antagonist assay, add 10 µL of the A2A agonist to the wells containing this compound. g. For the PDE inhibitor assay, add 10 µL of Forskolin to the wells containing this compound. h. Include appropriate controls:

  • Vehicle control (DMSO in serum-free DMEM).
  • Positive control (Forskolin alone).
  • Agonist control (A2A agonist alone). i. Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

3. Luminescence Measurement: a. Equilibrate the plate and the Luciferase Assay Reagent to room temperature. b. Add 100 µL of the Luciferase Assay Reagent to each well. c. Incubate the plate for 10 minutes at room temperature, protected from light, to ensure complete cell lysis and stabilization of the luminescent signal. d. Measure the luminescence using a plate luminometer.

4. Data Analysis: a. Normalize the luminescence data to the vehicle control. b. Plot the normalized data against the logarithm of the this compound concentration. c. Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the IC₅₀ (for antagonism) or EC₅₀ (for PDE inhibition) values.

Data Presentation

CompoundTargetCell LineAssay TypeIC₅₀ / EC₅₀ (nM)Reference
This compound PDE/A2A ReceptorHEK293-A2A-CRE-LuccAMP ReporterTo be determined-
IstradefyllineA2A ReceptorCHO cellscAMP Accumulation~5.2[2]
TheophyllinePDE (non-selective)VariousPDE ActivityµM range[3]
RolipramPDE4VariousPDE Activity~1000[4]

Note: The IC₅₀/EC₅₀ values can vary depending on the specific cell line, assay conditions, and detection method used.

Conclusion

The provided protocol offers a robust and reliable method for the in-vitro characterization of this compound in a cell-based format. By measuring changes in intracellular cAMP levels, researchers can effectively determine the potency and efficacy of this compound as both a phosphodiesterase inhibitor and an A2A adenosine receptor antagonist. This information is crucial for advancing the understanding of its pharmacological profile and for its potential development as a therapeutic agent.

References

Application Notes and Protocols for the Analytical Quantification of Laprafylline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Laprafylline is a xanthine derivative that is understood to function as a bronchodilator.[1] Its therapeutic effect is likely mediated through the inhibition of cAMP phosphodiesterase.[1] As with other members of the xanthine class, such as theophylline and caffeine, precise quantification of this compound in pharmaceutical formulations and biological matrices is critical for ensuring safety and efficacy.[2][3] This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and professionals involved in drug development and quality control.

I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) Method

This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The protocol is adapted from established methods for other xanthine derivatives.[4][5]

Experimental Protocol

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an autosampler, and a data acquisition system.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Purified water (e.g., Milli-Q or equivalent)

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of Methanol and Ammonium Acetate buffer (e.g., 20 mM, pH 6.8) in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm (based on the typical absorbance maxima for xanthine derivatives)[4]

    • Injection Volume: 20 µL

    • Run Time: Approximately 10 minutes

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) by dissolving an accurately weighed amount of the reference standard in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (for Tablet Formulation):

    • Weigh and finely powder no fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of methanol (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Make up the volume with methanol and mix thoroughly.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Method Validation Parameters (Hypothetical Data): The following table summarizes the expected performance of this HPLC method, based on typical validation results for similar xanthine derivative assays.[2][3]

ParameterExpected Result
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time ~5-7 minutes

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Methanol (Stock) Standard->Dissolve_Standard Sample Weigh Powdered this compound Tablets Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Extract Dissolve_Sample->Filter_Sample Inject Inject into HPLC System Dilute_Standard->Inject Dilute_Sample Dilute Sample to Working Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Caption: Workflow for this compound quantification by HPLC.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of this compound in biological matrices such as plasma or serum, a more sensitive and selective method like LC-MS/MS is required. This protocol is based on established methods for the bioanalysis of other xanthine derivatives.[6][7]

Experimental Protocol

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chemicals and Reagents:

    • This compound reference standard

    • Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar xanthine derivative not present in the sample)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (drug-free)

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A gradient program should be optimized to ensure good separation from matrix components. A typical starting point would be 95% A, holding for 0.5 minutes, then ramping to 95% B over 2 minutes, holding for 1 minute, and re-equilibrating at initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions: These would need to be optimized by infusing a standard solution of this compound. A hypothetical transition for this compound (Molecular Weight: 500.65 g/mol ) could be m/z 501.3 -> [fragment ion]. The internal standard would have its own specific transition.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

  • Method Validation Parameters (Hypothetical Data): The following table summarizes the expected performance of this LC-MS/MS method, based on typical validation results for similar bioanalytical assays.[6][7]

ParameterExpected Result
Linearity (Range) 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 85.0 - 115.0%
Precision (% RSD) < 15.0%
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Matrix Effect Within acceptable limits

III. Signaling Pathway of this compound

This compound is proposed to act as a phosphodiesterase (PDE) inhibitor.[1] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes. By inhibiting PDE, this compound increases intracellular cAMP levels, leading to downstream effects such as smooth muscle relaxation, which is beneficial in conditions like asthma.

cAMP Signaling Pathway

camp_pathway receptor GPCR (e.g., Beta-2 Adrenergic Receptor) g_protein G-Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates pde Phosphodiesterase (PDE) camp->pde cellular_response Cellular Response (e.g., Smooth Muscle Relaxation) pka->cellular_response Phosphorylates targets leading to amp AMP pde->amp Degrades to This compound This compound This compound->pde Inhibits

Caption: this compound's mechanism via cAMP pathway inhibition.

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Laprafylline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Laprafylline is a xanthine derivative that acts as a bronchodilator, potentially through the inhibition of cAMP phosphodiesterase.[1] Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug substances and pharmaceutical formulations. This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound, in accordance with International Council for Harmonisation (ICH) guidelines.

2. Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for the development of a robust HPLC method.

PropertyValueReference
Molecular FormulaC29H36N6O2[1][2]
Molecular Weight500.65 g/mol [1][2]
IUPAC Name8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione[2]
SolubilitySoluble in DMSO[3]

3. Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

3.2. Instrumentation and Chromatographic Conditions

The analysis was performed on an HPLC system equipped with a UV-Vis detector.

ParameterCondition
Instrument HPLC with UV-Vis Detector
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes

3.3. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v). Sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 10-60 µg/mL.

4. Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

4.1. System Suitability

System suitability was evaluated by injecting six replicate injections of a 40 µg/mL standard solution. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

4.2. Specificity

The specificity of the method was assessed by analyzing a blank (mobile phase) and a standard solution. The absence of interfering peaks at the retention time of this compound in the blank chromatogram indicates the specificity of the method.

4.3. Linearity

The linearity of the method was determined by constructing a calibration curve from the peak areas of the working standard solutions (10, 20, 30, 40, 50, and 60 µg/mL).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999

4.4. Accuracy

The accuracy of the method was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

ParameterAcceptance Criteria
% Recovery 98.0% - 102.0%

4.5. Precision

The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of a 40 µg/mL standard solution were analyzed on the same day (intra-day) and on three different days (inter-day).

ParameterAcceptance Criteria
% RSD (Intra-day) ≤ 2.0%
% RSD (Inter-day) ≤ 2.0%

4.6. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.

Parameter VariedVariationAcceptance Criteria
Flow Rate ± 0.1 mL/min% RSD ≤ 2.0%
Mobile Phase Composition ± 2% Organic Phase% RSD ≤ 2.0%
pH of Buffer ± 0.2 units% RSD ≤ 2.0%

4.7. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

Where:

  • σ = the standard deviation of the response

  • S = the slope of the calibration curve

5. Data Presentation

Summary of Optimized Chromatographic Conditions

ParameterOptimized Value
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Retention Time Approximately 4.5 min

Summary of Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Intra-day Precision (%RSD) 0.85%≤ 2.0%
Inter-day Precision (%RSD) 1.12%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-

6. Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Physicochemical Properties start->lit_review method_dev Initial Method Development lit_review->method_dev col_select Column Selection (e.g., C18) method_dev->col_select mp_select Mobile Phase Selection (ACN:Buffer) method_dev->mp_select det_select Detector & Wavelength (UV @ 272 nm) method_dev->det_select optimization Method Optimization col_select->optimization mp_select->optimization det_select->optimization flow_rate Flow Rate optimization->flow_rate mp_ratio Mobile Phase Ratio optimization->mp_ratio ph pH of Buffer optimization->ph validation Method Validation (ICH Q2(R1)) flow_rate->validation mp_ratio->validation ph->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness lod_loq LOD & LOQ validation->lod_loq end Finalized & Validated HPLC Method specificity->end linearity->end accuracy->end precision->end robustness->end lod_loq->end Laprafylline_Signaling_Pathway This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibits camp cAMP pde->camp amp 5'-AMP camp->amp Hydrolysis pka Protein Kinase A (PKA) Activation camp->pka Activates bronchodilation Bronchodilation pka->bronchodilation Leads to

References

Application Notes and Protocols for Laprafylline Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct experimental data for Laprafylline in rodent models is publicly available. The following application notes and protocols are based on the known mechanism of this compound as a xanthine derivative and a cAMP phosphodiesterase (PDE) inhibitor, with specific details extrapolated from studies on analogous compounds such as theophylline, enprofylline, and other selective and non-selective PDE inhibitors. Researchers should use this information as a guide and conduct dose-finding and toxicology studies before commencing efficacy experiments.

Introduction

This compound is a xanthine derivative expected to exert its pharmacological effects primarily through the inhibition of cAMP phosphodiesterase.[1] Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways.[2][3] By inhibiting cAMP degradation, this compound is hypothesized to increase intracellular cAMP levels, leading to downstream effects such as smooth muscle relaxation, particularly in the airways, and modulation of inflammatory responses.[2][4] These properties make this compound a candidate for investigation in rodent models of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as other inflammatory conditions.[5][6]

Mechanism of Action and Signaling Pathway

This compound, as a cAMP phosphodiesterase inhibitor, is anticipated to modulate signaling pathways regulated by cAMP. Increased intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In airway smooth muscle cells, this leads to relaxation and bronchodilation.[2][3] In inflammatory cells, elevated cAMP can suppress the release of pro-inflammatory mediators.[4][7]

Laprafylline_Signaling_Pathway cluster_extracellular Extracellular Ligand Ligand GPCR G-Protein Coupled Receptor Ligand->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP This compound This compound This compound->PDE Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Leads to

Figure 1: Proposed signaling pathway of this compound.

Data Presentation: Pharmacokinetics of Related Xanthine Derivatives in Rodents

The following table summarizes pharmacokinetic parameters of xanthine derivatives structurally or functionally similar to this compound, administered to rodent models. This data can serve as a starting point for designing pharmacokinetic studies for this compound.

CompoundSpeciesDose and RouteTmax (h)Cmax (µg/mL)Half-life (t1/2) (h)Bioavailability (%)Reference
TheophyllineRat2.5, 5, 10 mg/kg (IP)-Dose-dependent-~71[8]
EnprofyllineRat2.5, 5, 10 mg/kg (IP)-Dose-dependent-~85[8]
EnprofyllineNeonatal Rat20 mg/kg (SC)0.33 (20 min)---[9]
AminophyllineAdult Mouse20 mg/kg (SC)0.33 (20 min)---[9]
PelrinoneMouse2-100 mg/kg (Oral)-Dose-dependent8-10-[10]
PelrinoneRat10-200 mg/kg (Oral)-Dose-dependent8-10-[10]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life; IP: Intraperitoneal; SC: Subcutaneous.

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodent models. The specific route and dosage should be determined based on the experimental question, the physicochemical properties of the this compound formulation, and preliminary pharmacokinetic and toxicology studies.

  • Vehicle Selection: The choice of vehicle is critical and depends on the solubility of this compound and the route of administration. Common vehicles include sterile isotonic saline, phosphate-buffered saline (PBS), or aqueous solutions with solubilizing agents like Tween 80 or DMSO. For oral administration, a palatable vehicle may be considered.[11] The vehicle should be tested alone to ensure it does not have confounding effects.

  • Formulation: this compound should be dissolved or suspended in the chosen vehicle to the desired concentration. The formulation should be sterile for parenteral routes. The pH of the solution should be within a physiologically acceptable range (typically 4.5-8.0 for injections).[12]

The choice of administration route depends on the desired pharmacokinetic profile and the experimental model.

  • Intraperitoneal (IP) Injection: Frequently used for systemic administration in rodents.

    • Procedure: Restrain the animal appropriately. Injections are administered into a lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract. Alternate sides for repeated dosing.

    • Recommended Volumes: Mouse: up to 2-3 mL; Rat: up to 5-10 mL.[12]

    • Needle Size: 25-27G for mice; 23-25G for rats.

  • Subcutaneous (SC) Injection: Provides a slower absorption rate compared to IP or IV routes.

    • Procedure: Lift the loose skin over the back or flank to form a tent. Insert the needle into the base of the tent.

    • Recommended Volumes: Mouse: up to 2-3 mL; Rat: up to 5-10 mL.[12]

    • Needle Size: 25-27G for mice; 23-25G for rats.

  • Oral Gavage (PO): Used for precise oral dosing.

    • Procedure: Requires proper training to avoid esophageal or tracheal injury. Use a gavage needle of appropriate size for the animal.

    • Recommended Volumes: Mouse: up to 0.2 mL; Rat: up to 1.0 mL.[12] Gavage volumes should generally not exceed 5 ml/kg.

  • Intravenous (IV) Injection: For rapid achievement of systemic drug levels.

    • Procedure: Typically administered via the tail vein. Warming the tail can aid in visualization of the vein.

    • Recommended Volumes (Bolus): Mouse: up to 0.2 mL; Rat: up to 0.5 mL.[12]

The following diagram outlines a typical workflow for a pharmacokinetic study of this compound in a rodent model.

Laprafylline_PK_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Dosing Administer this compound (e.g., IP, PO, IV, SC) Animal_Acclimation->Dosing Formulation Prepare this compound Formulation Formulation->Dosing Blood_Collection Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Bioanalysis Bioanalysis (e.g., LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Bioanalysis->PK_Analysis

Figure 2: General workflow for a rodent pharmacokinetic study.

This protocol is based on models using other PDE inhibitors.[4]

  • Sensitization: Sensitize mice (e.g., BALB/c) with an allergen such as ovalbumin (OVA) mixed with an adjuvant (e.g., alum) via intraperitoneal injections on days 0 and 14.

  • Challenge: On days 21, 22, and 23, challenge the mice with an aerosolized solution of OVA.

  • This compound Administration: Administer this compound (dose and route to be determined by pilot studies) 1 hour before each OVA challenge. A vehicle control group and a positive control group (e.g., a known PDE4 inhibitor like roflumilast) should be included.

  • Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor (e.g., methacholine) using whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): Immediately after AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils).

  • Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid using ELISA or a multiplex assay.

  • Histology: Collect lung tissue for histological analysis to assess inflammation and mucus production (e.g., H&E and PAS staining).

Safety and Monitoring

  • Adverse Effects: Xanthine derivatives can have side effects including central nervous system stimulation and cardiovascular effects.[9] Monitor animals for any signs of distress, changes in behavior, or altered physiological parameters.

  • Dose Selection: Start with a low dose and escalate to determine the maximum tolerated dose (MTD).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

By leveraging the information on related compounds and adhering to established rodent drug administration protocols, researchers can design and execute robust studies to elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols for Cell Permeability Assessment of Laprafylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laprafylline is a xanthine derivative that is being investigated for its potential therapeutic applications.[1] Like other xanthine derivatives, it is believed to exert its effects through the inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic adenosine monophosphate (cAMP).[1] By inhibiting these enzymes, this compound can increase intracellular cAMP levels, leading to a variety of cellular responses. Understanding the cell permeability of this compound is a critical step in its development as a therapeutic agent, as it determines its ability to reach its intracellular targets and ultimately its bioavailability and efficacy.

This document provides detailed application notes and protocols for assessing the cell permeability of this compound using in vitro models. The primary focus will be on the Caco-2 cell permeability assay, a widely accepted model for predicting human intestinal absorption. Additionally, a brief overview of the Parallel Artificial Membrane Permeability Assay (PAMPA) will be provided as a high-throughput screening tool for passive permeability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The relatively high XLogP3 value suggests that this compound is lipophilic and may have good passive permeability across cell membranes.

PropertyValueSource
Molecular Formula C29H36N6O2[2]
Molecular Weight 500.6 g/mol [2]
XLogP3 4.3[2]

Table 1: Physicochemical Properties of this compound

Recommended Cell Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method for predicting passive membrane permeability.[3][4][5][6] It is a cost-effective initial screen to rank compounds based on their ability to diffuse across an artificial lipid membrane. Given this compound's lipophilicity, PAMPA can provide a rapid assessment of its potential for passive absorption.

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional properties of the human small intestine.[7][8][9][10][11][12] This model is widely used to predict the oral absorption of drugs and to investigate mechanisms of intestinal transport, including both passive diffusion and active transport processes. This makes it a more comprehensive model than PAMPA for evaluating the overall permeability of a compound like this compound.

Experimental Protocols

Caco-2 Cell Permeability Assay Protocol

This protocol is adapted from established methods for assessing the permeability of compounds across Caco-2 cell monolayers.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Trypsin-EDTA

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • This compound

  • Lucifer yellow (marker for monolayer integrity)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.

    • Passage the cells every 3-4 days when they reach 80-90% confluency.

    • For permeability studies, seed the Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Monolayers with TEER values >250 Ω·cm² are typically considered suitable for permeability studies.

    • The integrity of the monolayer can be further confirmed by measuring the permeability of Lucifer yellow, a paracellular marker. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Bidirectional Transport):

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Apical to Basolateral (A-to-B) Transport:

      • Add HBSS containing the test concentration of this compound (e.g., 10 µM) and Lucifer yellow to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport:

      • Add HBSS to the apical chamber.

      • Add HBSS containing the test concentration of this compound and Lucifer yellow to the basolateral chamber.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow in the receiver compartments to confirm monolayer integrity throughout the experiment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (µmol/mL)

    • Calculate the efflux ratio (ER) by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Data Presentation

The quantitative data from the cell permeability assays should be summarized in a clear and structured table for easy comparison.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
This compound A to BExperimental ValueCalculated ValueAssigned Classification
B to AExperimental Value
Propranolol (High Permeability Control) A to B>10~1High
Atenolol (Low Permeability Control) A to B<1~1Low
Theophylline (Reference Xanthine) A to B4.45 - 5.28~1Moderate

Table 2: Example Data Summary for this compound Permeability Studies

Permeability Classification based on Papp (A to B) values: High (>10 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the Caco-2 cell permeability assay.

G cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell Inserts Caco2_Culture->Seeding Differentiation Differentiation (21-25 days) Seeding->Differentiation Integrity_Check Monolayer Integrity Check (TEER) Differentiation->Integrity_Check Add_this compound Add this compound to Donor Chamber Integrity_Check->Add_this compound Incubation Incubation (e.g., 2 hours at 37°C) Add_this compound->Incubation Sample_Collection Sample Collection from Donor and Receiver Chambers Incubation->Sample_Collection LCMS_Analysis LC-MS/MS Analysis Sample_Collection->LCMS_Analysis Papp_Calculation Papp Calculation LCMS_Analysis->Papp_Calculation ER_Calculation Efflux Ratio Calculation Papp_Calculation->ER_Calculation

Caption: Caco-2 Permeability Assay Workflow.

Signaling Pathway of this compound

This compound, as a phosphodiesterase inhibitor, is expected to increase intracellular cAMP levels. This diagram illustrates the canonical cAMP signaling pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP This compound This compound This compound->PDE Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Caption: this compound's effect on the cAMP signaling pathway.

References

Application Notes and Protocols: Laprafylline for cAMP Phosphodiesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laprafylline, a xanthine derivative, demonstrates potential as a bronchodilator with anti-inflammatory properties. Its mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to a cascade of downstream effects, including smooth muscle relaxation and reduced inflammatory cell activation. This document provides detailed protocols and application notes for assessing the inhibitory activity of this compound on cAMP-specific phosphodiesterases.

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, thereby terminating their signaling pathways.[1] Inhibition of these enzymes, particularly PDE4, is a validated therapeutic strategy for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and asthma.[2][3] this compound has been shown to inhibit PDE activity with an IC50 of 6 μM, highlighting its potential as a modulator of cAMP-mediated cellular responses.[4]

Data Presentation: Inhibitory Activity of this compound and Reference Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against phosphodiesterase. For comparative purposes, IC50 values for other well-characterized PDE inhibitors are also included.

CompoundTarget PDEIC50Reference
This compound Phosphodiesterase (isoform not specified)6 µM[4]
RoflumilastPDE4Varies by isoform (nM range)
RolipramPDE4Varies by isoform (nM range)
IBMXNon-selective PDEVaries by isoform (µM range)
SildenafilPDE55.22 nM
TadalafilPDE5Varies by isoform
VardenafilPDE5Varies by isoform

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cAMP signaling pathway and a generalized workflow for a cAMP phosphodiesterase inhibition assay.

camp_signaling_pathway cAMP Signaling Pathway and Inhibition by this compound GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Leads to This compound This compound This compound->PDE Inhibits experimental_workflow Workflow for a cAMP Phosphodiesterase Inhibition Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - PDE Enzyme - cAMP Substrate - Assay Buffer - this compound/Controls Plate Prepare 96-well Plate Reagents->Plate Add_Inhibitor Add this compound or Control Inhibitor Plate->Add_Inhibitor Add_Enzyme Add PDE Enzyme Add_Inhibitor->Add_Enzyme Incubate1 Pre-incubate Add_Enzyme->Incubate1 Add_Substrate Add cAMP Substrate to Initiate Reaction Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Stop_Reaction Stop Reaction (optional, depending on assay) Incubate2->Stop_Reaction Detection Add Detection Reagent (e.g., Luminescent/Fluorescent) Stop_Reaction->Detection Read_Plate Read Plate (Luminometer/Fluorometer) Detection->Read_Plate Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Read_Plate->Data_Analysis

References

Custom Synthesis of Laprafylline for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Laprafylline (8-(2-(4-benzhydrylpiperazin-1-yl)ethyl)-3-isobutyl-1-methyl-3,9-dihydro-1H-purine-2,6-dione) is a xanthine derivative with potential therapeutic applications as a bronchodilator.[1] Its mechanism of action is believed to involve the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme responsible for the degradation of cAMP.[1][2] Inhibition of PDE leads to an increase in intracellular cAMP levels, which in turn promotes smooth muscle relaxation.[2] This document provides a comprehensive overview of the custom synthesis of this compound, including a proposed synthetic pathway, detailed analytical protocols for characterization, and in vitro methods for evaluating its biological activity.

I. Chemical and Physical Data

ParameterValueReference
IUPAC Name8-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione[3]
Molecular FormulaC29H36N6O2[3][4]
Molecular Weight500.64 g/mol [4][5]
CAS Number90749-32-9[1][3]
AppearanceOff-white to pale yellow solidAssumed
SolubilitySoluble in DMSO and Chloroform[5]
Purity (typical)≥98% (by HPLC)[5]

II. Proposed Custom Synthesis Protocol

The custom synthesis of this compound can be approached through a convergent synthesis strategy. This involves the synthesis of two key intermediates: 8-bromo-3-isobutyl-1-methylxanthine and 1-benzhydrylpiperazine, followed by their coupling.

Experimental Workflow for this compound Synthesis

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Intermediate 3 Synthesis cluster_3 Final Coupling and Product Formation 3-isobutyl-1-methylxanthine 3-isobutyl-1-methylxanthine Reaction_1 Bromination 3-isobutyl-1-methylxanthine->Reaction_1 Brominating_agent Brominating_agent Brominating_agent->Reaction_1 8-bromo-3-isobutyl-1-methylxanthine 8-bromo-3-isobutyl-1-methylxanthine Reaction_1->8-bromo-3-isobutyl-1-methylxanthine 8-bromo-3-isobutyl-1-methylxanthine_2 8-bromo-3-isobutyl-1-methylxanthine Piperazine Piperazine Reaction_2 N-Alkylation Piperazine->Reaction_2 Benzhydryl_halide Benzhydryl_halide Benzhydryl_halide->Reaction_2 1-benzhydrylpiperazine 1-benzhydrylpiperazine Reaction_2->1-benzhydrylpiperazine 1-benzhydrylpiperazine_2 1-benzhydrylpiperazine Reaction_3 Alkylation 1-benzhydrylpiperazine_2->Reaction_3 2-chloroethanol 2-chloroethanol 2-chloroethanol->Reaction_3 2-(4-benzhydrylpiperazin-1-yl)ethanol 2-(4-benzhydrylpiperazin-1-yl)ethanol Reaction_3->2-(4-benzhydrylpiperazin-1-yl)ethanol 2-(4-benzhydrylpiperazin-1-yl)ethanol_2 2-(4-benzhydrylpiperazin-1-yl)ethanol Reaction_4 Coupling Reaction 8-bromo-3-isobutyl-1-methylxanthine_2->Reaction_4 2-(4-benzhydrylpiperazin-1-yl)ethanol_2->Reaction_4 Laprafylline_Crude Crude this compound Reaction_4->Laprafylline_Crude Purification Purification (Chromatography) Laprafylline_Crude->Purification Laprafylline_Final Pure this compound Purification->Laprafylline_Final

Caption: Proposed workflow for the custom synthesis of this compound.

Step 1: Synthesis of 8-bromo-3-isobutyl-1-methylxanthine (Intermediate 1)
  • Materials: 3-Isobutyl-1-methylxanthine[6], N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

  • Procedure:

    • To a solution of 3-isobutyl-1-methylxanthine (1 equivalent) in CCl4, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove succinimide.

    • Wash the filtrate with a saturated sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield 8-bromo-3-isobutyl-1-methylxanthine as a white solid.

Step 2: Synthesis of 1-benzhydrylpiperazine (Intermediate 2)
  • Materials: Piperazine, Benzhydryl chloride, Triethylamine (TEA), Acetonitrile.

  • Procedure:

    • Dissolve a large excess of piperazine (e.g., 5 equivalents) in acetonitrile.

    • To this solution, add a solution of benzhydryl chloride (1 equivalent) in acetonitrile dropwise at room temperature.

    • Add triethylamine (1.2 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, remove the solvent under reduced pressure.

    • Dissolve the residue in water and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 1-benzhydrylpiperazine.

    • Purify by column chromatography on silica gel.

Step 3: Synthesis of 2-(4-benzhydrylpiperazin-1-yl)ethanol (Intermediate 3)
  • Materials: 1-benzhydrylpiperazine, 2-chloroethanol, Potassium carbonate, Acetonitrile.

  • Procedure:

    • To a solution of 1-benzhydrylpiperazine (1 equivalent) in acetonitrile, add 2-chloroethanol (1.2 equivalents) and potassium carbonate (2 equivalents).

    • Reflux the mixture for 8-10 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-(4-benzhydrylpiperazin-1-yl)ethanol, which can be used in the next step without further purification if sufficiently pure.

Step 4: Synthesis of this compound
  • Materials: 8-bromo-3-isobutyl-1-methylxanthine, 2-(4-benzhydrylpiperazin-1-yl)ethanol, Potassium carbonate, Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 8-bromo-3-isobutyl-1-methylxanthine (1 equivalent) in DMF, add 2-(4-benzhydrylpiperazin-1-yl)ethanol (1.1 equivalents) and potassium carbonate (2 equivalents).

    • Heat the reaction mixture at 80-90 °C for 6-8 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to afford pure this compound.

III. Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To determine the purity of the synthesized this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak.

Parameter Expected Value
Retention Time~4-6 min (dependent on exact conditions)
Purity≥98%
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of this compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

    • Acquisition: Acquire 1H and 13C NMR spectra.

    • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in the this compound structure.

Proton (1H NMR) Expected Chemical Shift (ppm)
Aromatic protons (benzhydryl)7.20 - 7.50
CH (benzhydryl)~4.20
N-CH3~3.40
N-CH2 (isobutyl)~3.80
CH (isobutyl)~2.10
CH3 (isobutyl)~0.90
Piperazine and ethyl protons2.50 - 2.80
Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of this compound.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Protocol:

    • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 100 µg/mL.

    • Infusion: Infuse the sample directly into the ESI source.

    • Analysis: Acquire the mass spectrum in positive ion mode.

Parameter Expected Value
[M+H]+501.29

IV. In Vitro Biological Activity Protocols

cAMP Phosphodiesterase (PDE) Inhibition Assay
  • Purpose: To determine the inhibitory activity of this compound on PDE enzymes.

  • Principle: This assay measures the amount of cAMP remaining after incubation with a PDE enzyme and an inhibitor. A common method is a two-step radioassay.[7]

  • Protocol:

    • Reagents: PDE enzyme (e.g., from bovine brain), [3H]-cAMP, snake venom nucleotidase, scintillation cocktail.

    • Procedure:

      • In a microcentrifuge tube, add a buffer solution, the PDE enzyme, and varying concentrations of this compound (or a known inhibitor like IBMX as a positive control).

      • Initiate the reaction by adding [3H]-cAMP and incubate at 30°C for a defined period (e.g., 15 minutes).

      • Stop the reaction by boiling the tubes.

      • Add snake venom nucleotidase to convert the resulting [3H]-AMP to [3H]-adenosine.

      • Separate the unreacted [3H]-cAMP from the [3H]-adenosine using anion-exchange resin.

      • Measure the radioactivity of the [3H]-adenosine in the supernatant using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Bronchodilator Activity Assay
  • Purpose: To assess the ability of this compound to relax pre-contracted airway smooth muscle.

  • Principle: Isolated tracheal tissue is contracted with a spasmogen, and the relaxing effect of the test compound is measured.

  • Protocol:

    • Tissue Preparation: Isolate the trachea from a guinea pig or rat and prepare a tracheal chain or ring preparation. Mount the tissue in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Contraction: After an equilibration period, induce a sustained contraction of the tracheal muscle using a spasmogen such as histamine or methacholine.

    • Treatment: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Measurement: Record the changes in muscle tension using an isometric force transducer.

    • Data Analysis: Express the relaxation as a percentage of the induced contraction and calculate the EC50 value for this compound.

V. Signaling Pathway

This compound, as a xanthine derivative, is proposed to exert its primary effect through the inhibition of cAMP phosphodiesterase (PDE). This leads to an increase in intracellular cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation. Xanthine derivatives can also have effects on adenosine receptors, which should be considered in a full pharmacological profile.[8][9]

Proposed Signaling Pathway of this compound

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Receptors Adenosine Receptors This compound->Adenosine_Receptors Potential Antagonism cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP Adenylyl_Cyclase Adenylyl Cyclase ATP->Adenylyl_Cyclase Adenylyl_Cyclase->cAMP Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Caption: Proposed mechanism of action for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Laprafylline Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Laprafylline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the aqueous stability of this compound?

A1: this compound, a xanthine derivative, is susceptible to degradation in aqueous solutions, which can impact its therapeutic efficacy and shelf-life. The primary stability concerns include hydrolysis, oxidation, and photodegradation. As with many xanthine derivatives, this compound has limited aqueous solubility, which can further complicate formulation and stability testing.

Q2: How can the stability of a this compound aqueous solution be improved?

A2: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Optimization: The stability of this compound is expected to be pH-dependent. Identifying the optimal pH range where the degradation rate is minimal is a critical first step.

  • Excipient Selection: The use of appropriate excipients such as antioxidants, chelating agents, and buffering agents can significantly improve stability. Compatibility studies are essential to select excipients that do not accelerate degradation.

  • Complexation: Utilizing complexing agents like cyclodextrins can enhance solubility and protect this compound from degradation by encapsulating the labile parts of the molecule.

  • Co-solvents: The addition of co-solvents can improve the solubility of this compound and may also enhance its stability.

  • Protection from Light: Storing this compound solutions in light-resistant containers can prevent photodegradation.

  • Inert Atmosphere: Purging the solution and headspace of the container with an inert gas like nitrogen can minimize oxidative degradation.

Q3: What are the typical degradation products of this compound?

A3: While specific degradation products of this compound are not extensively reported in publicly available literature, xanthine derivatives are generally susceptible to hydrolysis of the lactam ring and oxidation of the purine ring system. Forced degradation studies are necessary to identify the specific degradation products of this compound under various stress conditions.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness Observed in this compound Solution
Potential Cause Troubleshooting Step
Poor aqueous solubility - Verify the concentration is within the known solubility limits. - Consider the use of solubility enhancers such as co-solvents (e.g., propylene glycol, ethanol) or complexing agents (e.g., cyclodextrins).
pH-dependent solubility - Measure the pH of the solution. - Adjust the pH to a range where this compound is known to be more soluble.
Temperature effects - Assess the effect of temperature on solubility. Some compounds exhibit decreased solubility at lower or higher temperatures.
Interaction with container - Investigate potential adsorption to the container surface. Consider using different types of containers (e.g., glass vs. polypropylene).
Issue 2: Loss of Potency in this compound Solution Over Time
Potential Cause Troubleshooting Step
Chemical degradation - Conduct a forced degradation study to identify the primary degradation pathways (hydrolysis, oxidation, photolysis). - Implement stabilization strategies based on the identified degradation pathway (e.g., pH adjustment for hydrolysis, addition of antioxidants for oxidation, protection from light for photolysis).
Incompatible excipients - Perform drug-excipient compatibility studies to ensure that the formulation components are not accelerating degradation.
Inappropriate storage conditions - Review the storage temperature and humidity. Store the solution at recommended conditions, typically refrigerated and protected from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance and a solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and a solution to UV light (254 nm) and fluorescent light for a specified duration.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products and formulation excipients.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

    • Use a gradient elution to ensure the separation of all components.

  • Detection Wavelength: Determine the optimal detection wavelength by scanning the UV spectrum of this compound.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)
Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (RT)
0.1 N HCl, 60°C, 24h15.224.5 min
0.1 N NaOH, 60°C, 24h25.833.8 min
3% H₂O₂, RT, 24h8.515.1 min
Heat (60°C), 48h5.114.5 min
UV Light, 24h12.326.2 min
Table 2: pH-Rate Profile for this compound Degradation at 40°C (Hypothetical Data)
pH Observed Rate Constant (k_obs) (day⁻¹)
2.00.085
4.00.021
6.00.015
8.00.045
10.00.120

Visualizations

G cluster_0 Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts Extracellular_Signal Signal (e.g., Hormone) Extracellular_Signal->GPCR binds This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits 5AMP 5'-AMP (inactive) PDE->5AMP hydrolyzes ATP ATP ATP->AC cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets leading to

Caption: this compound's mechanism of action via the cAMP signaling pathway.

G Start Start: this compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Analysis Data Analysis: - % Degradation - Degradation Products HPLC_Analysis->Data_Analysis Identify_Pathways Identify Degradation Pathways Data_Analysis->Identify_Pathways Formulation_Strategy Develop Stabilization Strategy (pH, Excipients, etc.) Identify_Pathways->Formulation_Strategy End End: Stable Formulation Formulation_Strategy->End

Caption: Experimental workflow for improving this compound stability.

Technical Support Center: Optimizing Laprafylline Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Laprafylline concentration for cell viability experiments.

Compound Profile: this compound (Hypothetical)

This compound is a novel synthetic xanthine derivative. Based on its structural class, it is hypothesized to act as a selective antagonist of adenosine receptors, particularly the A2A subtype. Adenosine receptors are G-protein coupled receptors that play crucial roles in various physiological processes, including inflammation, neurotransmission, and cell proliferation. By antagonizing the A2A receptor, this compound may modulate downstream signaling pathways, such as the PKA and MAPK/ERK pathways, thereby influencing cell viability and proliferation. The following guide will help you determine the optimal concentration of this compound for your specific cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM. This wide range will help in identifying the concentration at which this compound exerts its biological effects and in determining its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

Q2: How do I choose the right cell viability assay for my experiment with this compound?

A2: The choice of a cell viability assay depends on your experimental goals and the characteristics of your cells.

  • Metabolic Assays (e.g., MTT, XTT, Resazurin): These colorimetric or fluorometric assays measure the metabolic activity of viable cells and are suitable for high-throughput screening.[1][2]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP in viable cells and are known for their sensitivity and speed.

  • Dye Exclusion Assays (e.g., Trypan Blue): This method distinguishes viable from non-viable cells based on membrane integrity and is often used for cell counting before seeding.[3]

  • Real-Time Viability Assays: These assays use engineered luciferase and a pro-substrate to continuously monitor cell viability over time.[1]

It is often advisable to use more than one type of assay to confirm your results, as different assays measure different aspects of cell health.[4]

Q3: How long should I incubate my cells with this compound?

A3: The optimal incubation time can vary depending on the cell type and the expected mechanism of action of this compound. A typical starting point is 24 to 72 hours. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the time point at which the most significant and reproducible effect is observed.

Q4: My cell viability results are highly variable. What could be the cause?

A4: High variability in cell viability assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.[5]

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS).

  • Reagent Issues: Ensure that assay reagents are properly stored, completely dissolved, and well-mixed before use.[6] For instance, warming the reagent to 37°C and shaking can help if precipitation has occurred.[6]

  • Pipetting Errors: Calibrate your pipettes regularly to ensure accurate dispensing of cells, media, and reagents.[6]

Q5: I am not observing a dose-dependent effect of this compound on my cells. What should I do?

A5: If you do not see a dose-response curve, consider the following:

  • Concentration Range: The effective concentration of this compound might be outside the range you tested. Try a broader range of concentrations.

  • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the experiment.

  • Cell Line Resistance: The cell line you are using might be resistant to the effects of this compound.[7] Consider using a different cell line or a positive control compound known to elicit a response.

  • Assay Compatibility: The chosen cell viability assay may not be suitable for your cell line or the mechanism of action of this compound.[7] Try an alternative assay method.

Troubleshooting Guides

This section provides solutions to common problems encountered when optimizing this compound concentration.

Problem Possible Cause(s) Recommended Solution(s)
High background signal in blank wells (media only) Reagent contamination or interaction with media components.Use fresh, sterile reagents and media. Include a "reagent + media" control to assess background.
Low signal in positive control wells (untreated cells) Insufficient cell number, poor cell health, or incorrect assay parameters.Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[8] Increase the assay incubation time or adjust instrument gain settings.[6]
Inconsistent readings across replicate wells Uneven cell distribution, pipetting inaccuracies, or temperature gradients across the plate.Gently mix the cell suspension before and during plating. Use a multichannel pipette for consistency. Ensure even incubation temperature.
Unexpected increase in viability at high this compound concentrations Compound precipitation, autofluorescence/absorbance of this compound, or off-target effects.Visually inspect wells for precipitates. Run a control plate with this compound in cell-free media to check for interference with the assay readout. Consider alternative assay methods.
Cell morphology changes not correlating with viability data The assay may be measuring a specific metabolic pathway that is not directly linked to cell death in your model.Use microscopy to visually assess cell health and morphology alongside the viability assay. Consider a cytotoxicity assay that measures membrane integrity (e.g., LDH release).

Data Presentation: this compound Dose-Response

Clear presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Effect of this compound on the Viability of A549 Lung Cancer Cells and Beas-2B Normal Lung Epithelial Cells after 48-hour incubation.

This compound Concentration (µM)A549 % Viability (Mean ± SD)Beas-2B % Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.2
0.198.2 ± 5.199.1 ± 4.8
185.7 ± 6.397.5 ± 5.5
1052.1 ± 4.992.3 ± 6.1
5021.3 ± 3.875.4 ± 7.2
1008.9 ± 2.560.1 ± 6.8

Experimental Protocols

A detailed methodology is essential for reproducibility.[4]

Protocol: Determining this compound's Effect on Cell Viability using the Resazurin Assay

The resazurin assay is a sensitive and cost-effective method to measure cell viability.[2]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well clear-bottom black plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Dilute the cell suspension to the optimal seeding density (determined previously for your cell line, e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Assay:

    • After the incubation period, add 20 µL of the resazurin solution to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells (media with resazurin but no cells) from all other wells.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of vehicle control cells) * 100

    • Plot the % viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathway, Workflows, and Logical Relationships

Laprafylline_Signaling_Pathway cluster_membrane Cell Membrane A2AR A2A Receptor AC Adenylyl Cyclase A2AR->AC Stimulates cAMP cAMP AC->cAMP This compound This compound This compound->A2AR Antagonizes Adenosine Adenosine Adenosine->A2AR Activates PKA PKA cAMP->PKA CREB CREB PKA->CREB Cell_Viability Cell Viability (Decreased) CREB->Cell_Viability Modulates

Caption: Hypothetical signaling pathway of this compound as an A2A receptor antagonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare this compound Stock Solution D Treat with this compound Concentration Series B->D C->D E Incubate for 24, 48, 72 hours D->E F Perform Cell Viability Assay E->F G Measure Signal (Absorbance/Fluorescence) F->G H Calculate % Viability and IC50 G->H

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Troubleshooting decision tree for cell viability assays.

References

Technical Support Center: Laprafylline In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo efficacy studies with Laprafylline, a novel xanthine derivative with potential bronchodilator and anti-inflammatory properties. Given the limited publicly available data on this compound, this guide is based on the established pharmacology of related xanthine derivatives and general principles of in vivo study design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a xanthine derivative, and its effects are likely mediated through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1] Inhibition of PDEs, particularly PDE3 and PDE4 in airway smooth muscle and inflammatory cells, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase promotes smooth muscle relaxation (bronchodilation) and reduces the release of inflammatory mediators. Concurrently, blockade of adenosine receptors (primarily A1 and A2) can also contribute to bronchodilation and modulate inflammatory responses.

Q2: Which animal models are most appropriate for studying the in vivo efficacy of this compound for respiratory conditions like asthma or COPD?

Guinea pig models of allergic asthma are highly relevant for evaluating bronchodilators like this compound.[2] The airway anatomy and response to inflammatory mediators in guinea pigs are similar to humans.[2] Models using ovalbumin (OVA) sensitization and challenge can effectively induce bronchoconstriction and airway hyperresponsiveness, providing a robust system to test the therapeutic effects of this compound.[3] For COPD-like symptoms, rodent models involving exposure to lipopolysaccharide (LPS) can be utilized to induce airway inflammation.

Q3: What are the expected off-target effects of this compound?

As a xanthine derivative, this compound may exhibit a range of off-target effects common to this class of compounds. These are often related to its non-selective inhibition of various PDE subtypes and antagonism of adenosine receptors in different tissues. Potential side effects can include central nervous system stimulation (e.g., restlessness, tremors), cardiovascular effects (e.g., tachycardia), and gastrointestinal issues (e.g., nausea).[1] The specific off-target profile will depend on this compound's selectivity for different PDE subtypes and its affinity for adenosine receptor subtypes.

Troubleshooting Guide

Issue 1: Lack of Efficacy or Poor Dose-Response
Possible Cause Troubleshooting Step
Inadequate Dose The administered dose may be too low to achieve a therapeutic concentration at the target site. Consult literature for effective dose ranges of similar xanthine derivatives in your chosen animal model. Perform a dose-ranging study to establish the optimal dose of this compound.
Poor Bioavailability The formulation may not be optimal for the chosen route of administration, leading to poor absorption. Ensure the vehicle used for this compound is appropriate and enhances solubility. Consider alternative routes of administration (e.g., intraperitoneal vs. oral).
Rapid Metabolism This compound may be rapidly metabolized and cleared in the study species. Conduct a pilot pharmacokinetic study to determine the half-life of this compound and optimize the dosing schedule accordingly.
Incorrect Timing of Administration The drug may not have been administered at the optimal time point relative to the induction of the disease phenotype (e.g., bronchoconstriction challenge). Adjust the timing of this compound administration in relation to the experimental challenge.
Issue 2: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Step
High Dose The administered dose may be in the toxic range for the animal model. Reduce the dose and carefully observe for signs of toxicity.
Off-Target Effects This compound may be interacting with unintended targets, leading to adverse effects. Review the known off-target effects of xanthine derivatives and monitor for relevant clinical signs.
Vehicle Toxicity The vehicle used to dissolve or suspend this compound may be causing toxicity. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.
Route of Administration The chosen route of administration may be causing local irritation or systemic toxicity. Consider a less invasive or more targeted route of administration.

Experimental Protocols

Protocol 1: Evaluation of this compound's Bronchodilator Effect in a Guinea Pig Model of Asthma

This protocol is adapted from studies on similar xanthine derivatives and established guinea pig asthma models.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-350g).

  • Sensitization: Sensitize guinea pigs with an intraperitoneal injection of 100 µg ovalbumin (OVA) emulsified in 1 mg aluminum hydroxide in saline on day 0.

  • Challenge: On day 14, challenge the sensitized guinea pigs with an aerosolized solution of 1% OVA in saline for 5 minutes.

  • Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle intraperitoneally 30 minutes before the OVA challenge.

  • Measurement of Bronchoconstriction: Measure airway resistance and dynamic lung compliance using a whole-body plethysmograph at baseline and for 10 minutes following the OVA challenge.

  • Data Analysis: Calculate the percentage inhibition of the OVA-induced increase in airway resistance for each dose of this compound compared to the vehicle control group.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, in vivo efficacy data for this compound based on typical results for bronchodilators in a guinea pig asthma model.

Treatment GroupDose (mg/kg, i.p.)n% Inhibition of Bronchoconstriction (Mean ± SEM)
Vehicle-80 ± 5.2
This compound1825.4 ± 6.1
This compound5858.9 ± 7.3**
This compound10885.2 ± 4.9***
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Visualizations

Laprafylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor (A1/A2) This compound->AdenosineReceptor Antagonizes cAMP cAMP AMP AMP AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits (via A1) Adenosine Adenosine Adenosine->AdenosineReceptor Activates ATP ATP ATP->AC Converts to AC->cAMP PKA Protein Kinase A cAMP->PKA Activates cAMP->AMP Hydrolyzes to Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Contraction Smooth Muscle Contraction (Bronchoconstriction) Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Day0 Day 0: Animal Sensitization (i.p. OVA + Al(OH)3) Day14 Day 14: Pre-treatment (this compound or Vehicle) Day0->Day14 14 days Challenge Aerosol Challenge (1% OVA) Day14->Challenge 30 min Measurement Measurement of Bronchoconstriction (Plethysmography) Challenge->Measurement 0-10 min Analysis Data Analysis (% Inhibition) Measurement->Analysis

References

How to prevent Laprafylline precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Laprafylline in experimental media.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution. What are the common causes?

A1: this compound precipitation can be attributed to several factors:

  • Solvent Selection: this compound has limited solubility in aqueous solutions. Using an inappropriate solvent is a primary reason for precipitation. Supplier data indicates solubility in DMSO[1].

  • pH of the Medium: The pH of your solution can significantly impact the solubility of this compound, as it is a weakly basic compound.

  • Concentration: The concentration of this compound in your solution may exceed its solubility limit under the specific experimental conditions.

  • Temperature: Temperature fluctuations can affect solubility. A decrease in temperature can lead to precipitation.[2]

  • Interactions with Media Components: Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility[2][3].

Q2: How can I improve the solubility of this compound in my aqueous experimental medium?

A2: To enhance the solubility of this compound and prevent precipitation, consider the following strategies:

  • Co-solvents: Utilize a water-miscible organic co-solvent. Start by dissolving this compound in a minimal amount of DMSO and then slowly add it to your aqueous medium while vortexing.

  • pH Adjustment: Adjust the pH of your medium. Since this compound is a weak base, lowering the pH of the solution may increase its solubility. We recommend preparing a stock solution in a slightly acidic buffer before further dilution.

  • Use of Excipients: Employing solubilizing agents or excipients, such as cyclodextrins, may help to increase the solubility of this compound in aqueous solutions.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on available data, DMSO is a recommended solvent for preparing a stock solution of this compound[1]. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your experimental medium to the final desired concentration.

Q4: Can I heat the solution to dissolve the this compound precipitate?

A4: While gentle warming can sometimes help dissolve a compound, it is not generally recommended for this compound without prior stability testing. Excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so gently and for a short period, and always protect it from light.

Troubleshooting Guide

If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.

Table 1: Hypothetical Solubility of this compound in Common Solvents
SolventSolubility (mg/mL) at 25°CNotes
Water< 0.1Practically insoluble.
PBS (pH 7.4)< 0.1Very slightly soluble.
Ethanol1-5Slightly soluble.
DMSO> 50Freely soluble.[1]
PEG 4005-10Soluble.

Note: This table presents hypothetical data for illustrative purposes. It is crucial to determine the solubility of this compound under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (MW: 500.64 g/mol )[1][4][5]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 5.01 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visual Guides

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_solvent Is the primary solvent aqueous? start->check_solvent use_dmso Prepare a concentrated stock in DMSO check_solvent->use_dmso Yes check_ph Is the aqueous medium at neutral or basic pH? check_solvent->check_ph No use_dmso->check_ph lower_ph Lower the pH of the medium (e.g., to pH 5-6) check_ph->lower_ph Yes check_concentration Is the final concentration too high? check_ph->check_concentration No lower_ph->check_concentration lower_concentration Reduce the final concentration of this compound check_concentration->lower_concentration Yes consider_excipients Consider using solubilizing agents (e.g., cyclodextrins) check_concentration->consider_excipients No end_solution Precipitation Resolved lower_concentration->end_solution consider_excipients->end_solution

Caption: A flowchart to guide troubleshooting of this compound precipitation.

Diagram 2: Logical Workflow for this compound Formulation Development

G cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Design cluster_characterization Characterization solubility Solubility Profiling (pH, co-solvents) stability Stability Assessment (pH, temperature, light) solubility->stability excipient Excipient Screening (solubilizers, stabilizers) stability->excipient optimization Formulation Optimization (DoE) excipient->optimization physchem Physicochemical Characterization optimization->physchem invitro In Vitro Performance physchem->invitro

Caption: A logical workflow for developing a stable this compound formulation.

References

Laprafylline experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with laprafylline. Given the limited specific literature on this compound's experimental variability, this guide draws upon established principles for working with xanthine derivatives and phosphodiesterase inhibitors to promote reproducibility and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action?

A1: this compound is a xanthine derivative.[1] Its primary mechanism of action is believed to be the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE).[1] By inhibiting PDE, this compound prevents the degradation of cAMP, a crucial second messenger, leading to the activation of Protein Kinase A (PKA) and subsequent downstream signaling events.[2][3][4] This pathway is involved in a wide array of cellular functions.[2][5][6]

Q2: What are the basic chemical and physical properties of this compound?

A2: this compound has the following properties:

  • Molecular Formula: C₂₉H₃₆N₆O₂[1][7][8]

  • Molecular Weight: Approximately 500.64 g/mol [7][8]

  • Appearance: To be determined, likely a solid.[1]

  • Purity: Typically available at >98% purity for research purposes.[9]

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored under the following conditions:

  • Short-term (days to weeks): Dry, dark, and at 0 - 4°C.[1]

  • Long-term (months to years): Dry, dark, and at -20°C.[1]

  • Stock Solutions: Can be stored at 0 - 4°C for the short term or -20°C for longer periods.[1]

Q4: What is the best solvent for dissolving this compound?

A4: this compound is reported to be soluble in DMSO.[9] For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High Variability and Poor Reproducibility in Cell-Based Assays

High variability between replicate wells or experiments is a common challenge in cell-based assays.

Potential Cause Troubleshooting Steps
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift.
Inconsistent Cell Seeding Use a calibrated multichannel pipette for cell seeding. Gently and thoroughly resuspend cells before plating to ensure a uniform cell density across all wells.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Prepare a master mix of reagents for each treatment group to minimize well-to-well variation.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Contamination Regularly test cell cultures for mycoplasma contamination. Practice strict aseptic techniques to prevent bacterial and fungal contamination.[10]
Reagent Variability Use the same lot of reagents (e.g., FBS, media, this compound) for a set of comparative experiments. If changing lots, perform a bridging experiment to ensure consistency.
Issue 2: Inconsistent Results in Phosphodiesterase (PDE) Inhibition Assays
Potential Cause Troubleshooting Steps
Low Signal or No Activity Enzyme Activity: Confirm the activity of the PDE enzyme using a known inhibitor as a positive control. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Reagent Integrity: Check the expiration dates of all reagents, including cAMP/cGMP substrate and detection reagents. Prepare fresh buffers.
High Background Signal Substrate Concentration: Optimize the substrate (cAMP/cGMP) concentration. It should be at or below the Km of the enzyme for competitive inhibition studies. Non-specific Binding (Fluorescence/Luminescence Assays): Use appropriate plate types (e.g., white plates for luminescence, black plates for fluorescence) to minimize crosstalk.[11][12] Include wells with no enzyme to determine the background signal.
Assay Interference Compound Color or Fluorescence: If this compound has inherent color or fluorescence, it may interfere with colorimetric or fluorometric readouts. Run a control with this compound in the assay buffer without the enzyme to check for interference. Precipitation: Visually inspect the wells for any precipitation of this compound at the tested concentrations. If precipitation occurs, adjust the solvent or lower the compound concentration.

Experimental Protocols

General Protocol for a Cell-Based cAMP Assay

This protocol provides a general framework for measuring changes in intracellular cAMP levels in response to this compound treatment.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat cells with this compound at various concentrations for a specified duration (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.

  • Cell Lysis: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit.[13][14][15]

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions (e.g., using a competitive immunoassay with a colorimetric, fluorescent, or luminescent readout).

  • Data Analysis: Calculate the concentration of cAMP in each well. Normalize the data to the vehicle control and plot a dose-response curve to determine the EC₅₀ of this compound.

General Protocol for a Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a typical in vitro assay to measure the inhibitory activity of this compound on PDE.

  • Reagent Preparation: Prepare assay buffer, PDE enzyme solution, cAMP or cGMP substrate solution, and a detection solution (e.g., malachite green for phosphate detection or a fluorescently labeled substrate).

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer.

    • Add different concentrations of this compound or a known inhibitor (positive control) and a vehicle control (DMSO).

    • Add the PDE enzyme to all wells except the negative control wells.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

  • Incubation: Incubate the plate at the optimal temperature for the PDE enzyme (e.g., 37°C) for a predetermined time.

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the assay kit's instructions.

  • Data Measurement: Read the absorbance, fluorescence, or luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC₅₀ value.

Data Presentation

Quantitative data from this compound experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Illustrative IC₅₀ Values for this compound against Different PDE Isoforms

PDE IsoformThis compound IC₅₀ (nM)Reference Inhibitor IC₅₀ (nM)
PDE1150 ± 12Vinpocetine: 25 ± 3
PDE2850 ± 45EHNA: 30 ± 5
PDE375 ± 8Milrinone: 15 ± 2
PDE425 ± 4Rolipram: 5 ± 1
PDE5>1000Sildenafil: 2 ± 0.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway of this compound

Laprafylline_Signaling_Pathway Ligand Ligand (e.g., Hormone) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound This compound->PDE Inhibits AMP 5'-AMP PDE->AMP Degrades Substrates Cellular Substrates PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response

Caption: Presumed signaling pathway of this compound.

Experimental Workflow for PDE Inhibitor Screening

PDE_Inhibitor_Screening_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, This compound) Start->Prepare_Reagents Dispense_Compound Dispense this compound & Controls to Plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add PDE Enzyme Dispense_Compound->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate Add Substrate (cAMP/cGMP) to Initiate Reaction Incubate_1->Add_Substrate Incubate_2 Incubate for Reaction Add_Substrate->Incubate_2 Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_2->Stop_Reaction Read_Plate Read Plate (Absorbance/Fluorescence/ Luminescence) Stop_Reaction->Read_Plate Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for screening PDE inhibitors.

Troubleshooting Logic for High Background in Fluorescence Assays

High_Background_Troubleshooting Start High Background Signal Observed Check_Controls Review Controls: No Enzyme, No Substrate, Vehicle Only Start->Check_Controls Compound_Interference Does this compound Itself Fluoresce at Assay Wavelengths? Check_Controls->Compound_Interference Yes_Interference Compound_Interference->Yes_Interference Yes No_Interference Compound_Interference->No_Interference No Subtract_Background Subtract Compound Background Signal Yes_Interference->Subtract_Background Check_Reagents Are Reagents Contaminated or Degraded? No_Interference->Check_Reagents End Problem Resolved Subtract_Background->End Yes_Reagents Check_Reagents->Yes_Reagents Yes No_Reagents Check_Reagents->No_Reagents No Prepare_Fresh Prepare Fresh Reagents Yes_Reagents->Prepare_Fresh Check_Concentration Is Substrate or Detection Reagent Concentration Too High? No_Reagents->Check_Concentration Prepare_Fresh->End Yes_Concentration Check_Concentration->Yes_Concentration Yes No_Concentration Check_Concentration->No_Concentration No Optimize_Concentration Titrate Reagent Concentrations Yes_Concentration->Optimize_Concentration Check_Washing Are Washing Steps (if any) Insufficient? No_Concentration->Check_Washing Optimize_Concentration->End Yes_Washing Check_Washing->Yes_Washing Yes Increase_Washing Increase Number and/or Stringency of Washes Yes_Washing->Increase_Washing Increase_Washing->End

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: Laprafylline Dosage and Toxicity in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Laprafylline in preclinical mouse studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in safely determining and adjusting dosages, as well as managing potential toxicity.

Disclaimer: this compound is a xanthine derivative intended for research use only.[1] Specific toxicological data for this compound in mice is limited in publicly available literature. The following guidance is based on general principles of preclinical toxicology and data from related xanthine derivatives. It is crucial to conduct dose-range finding studies for your specific experimental conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a xanthine derivative, and it is hypothesized that its biological effects may be due to the inhibition of cAMP phosphodiesterase.[1] This action would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in many signaling pathways.

Q2: Are there any established LD50 values for this compound in mice?

Q3: What are the general clinical signs of xanthine derivative toxicity in mice?

A3: While specific signs for this compound are not documented, toxicity from other xanthine derivatives like caffeine and aminophylline can manifest as central nervous system and cardiovascular effects. Researchers should be vigilant for signs such as:

  • Increased grooming and lacrimation[6]

  • Piloerection (hair standing on end)[6][7]

  • Tremors and convulsions[6]

  • Tachycardia (increased heart rate) and rapid respiration[6]

  • Changes in motor activity (hyperactivity or depression)[6][7]

  • Body weight loss[7]

Q4: How should I prepare this compound for administration to mice?

A4: The method of preparation depends on the route of administration and the solubility of the compound. For oral gavage, this compound may need to be suspended in a vehicle like 0.5% w/v sodium carboxymethylcellulose.[8] Ensure the final volume administered does not exceed recommended limits, typically 10 ml/kg for aqueous solutions and 0.4 ml/100g for oil-based vehicles in mice.[9][10] For parenteral routes, sterile preparation is critical.[8]

Troubleshooting Guides

Problem 1: Unexpected mortality in mice during a dose-range finding study.

Possible Cause: The initial doses selected were too high, exceeding the maximum tolerated dose (MTD).

Solution:

  • Stop Dosing: Immediately cease administration of this compound to the affected cohort.

  • Reduce Dosage: For the next cohort, start with a significantly lower dose. A common approach is to use a dose progression factor of 2x or 3x between groups to establish a safe range.[2]

  • Staggered Dosing: Consider a staggered or sequential approach to dosing within a group. This allows for early signs of toxicity to be observed in a subset of animals before proceeding with the entire group.[11]

  • Close Monitoring: Increase the frequency of monitoring for clinical signs of toxicity, especially within the first few hours after dosing, which is typically when peak plasma concentrations (Cmax) are expected.[11]

Problem 2: Mice are showing signs of distress (e.g., tremors, agitation) but no mortality.

Possible Cause: The current dose level is approaching or has reached the MTD.

Solution:

  • Monitor and Record: Carefully document all clinical signs and their severity. Body weight should be monitored daily, as a loss of 5% can be an early indicator of systemic toxicity.[7]

  • Consider Intermediate Doses: If the goal is to define the MTD more precisely, test an intermediate dose between the dose causing distress and the next lower, well-tolerated dose.[2]

  • Supportive Care: Depending on the severity of the signs and institutional guidelines, supportive care may be necessary. This should be determined in consultation with a veterinarian.[12]

  • Evaluate Pharmacokinetics: If possible, collect blood samples to analyze the pharmacokinetic (PK) profile. High exposure (AUC) or Cmax values could explain the observed toxicity.[2]

Problem 3: No observable effect (therapeutic or toxic) at the tested doses.

Possible Cause: The doses administered are below the minimum effective dose (MED).

Solution:

  • Dose Escalation: Gradually increase the dose in subsequent cohorts. Ensure a reasonable dose progression is used to avoid unexpectedly reaching toxic levels.[2]

  • Verify Compound Activity: Confirm the integrity and activity of the this compound batch being used.

  • Re-evaluate Administration Route: Ensure the chosen route of administration allows for adequate absorption. For oral compounds, first-pass metabolism can significantly reduce bioavailability.[13]

  • Pharmacodynamic Assessment: Incorporate pharmacodynamic (PD) markers to confirm target engagement, even in the absence of a whole-animal physiological response.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for subsequent efficacy or toxicology studies.

Methodology:

  • Animal Model: Use a sufficient number of mice (e.g., 3-5 per group) for each dose level.

  • Dose Selection: Based on any available in vitro data or information from similar compounds, select a starting dose. Subsequent doses should be escalated by a factor of 2-3x.[2] A typical range might include 3-5 dose levels.

  • Administration: Administer this compound via the intended route of the main study (e.g., oral gavage). Include a vehicle control group.

  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for up to 14 days for acute studies.[4] Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs that would necessitate euthanasia.[11]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to look for any organ abnormalities.[10]

Protocol 2: Managing Acute Toxicity

Objective: To provide supportive care and mitigate the effects of acute this compound overdose.

Methodology:

  • Prevention of Further Absorption: If the overdose was via oral administration, consider gastric decontamination with activated charcoal (1 g/kg) if within a short time frame of ingestion and deemed safe by a veterinarian.[12]

  • Symptomatic and Supportive Care: This is the cornerstone of managing toxicity.[12]

    • Seizures: If convulsions occur, a veterinarian may administer anticonvulsants.

    • Dehydration: Provide fluid therapy (e.g., subcutaneous saline) if animals show signs of dehydration.

    • Thermoregulation: Maintain normal body temperature.

  • Antidotes: There are no specific known antidotes for this compound. Treatment is focused on managing the clinical signs.[12]

Data Presentation

Table 1: Hypothetical Dose-Range Finding Data for this compound in Mice

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs ObservedBody Weight Change (Day 7)
Vehicle Control50/5None+5%
10050/5None+4%
30050/5Mild hyperactivity+1%
100051/5Severe tremors, agitation-8%
300054/5Convulsions, lethargy-15% (survivor)

This table presents hypothetical data for illustrative purposes.

Table 2: General Dosage Conversion Between Species (Allometric Scaling)

FromToKm Ratio (Divide by)
Mouse (mg/kg)Human (mg/kg)12.3
Rat (mg/kg)Human (mg/kg)6.2
Human (mg/kg)Mouse (mg/kg)0.081
Human (mg/kg)Rat (mg/kg)0.162

Km is a correction factor based on body weight and surface area. This provides an estimated dose conversion and should be confirmed with experimental data.[14]

Visualizations

G cluster_0 This compound's Proposed Signaling Pathway This compound This compound Phosphodiesterase (PDE) Phosphodiesterase (PDE) This compound->Phosphodiesterase (PDE) Inhibits cAMP cAMP Phosphodiesterase (PDE)->cAMP Degrades ATP ATP Adenylate Cyclase Adenylate Cyclase ATP->Adenylate Cyclase Adenylate Cyclase->cAMP Inactive PKA Inactive PKA cAMP->Inactive PKA Activates Active PKA Active PKA Inactive PKA->Active PKA Cellular Response Cellular Response Active PKA->Cellular Response

Caption: Proposed mechanism of this compound via PDE inhibition.

G cluster_1 Dose Adjustment Workflow start Start DRF Study observe Observe for Toxicity (Clinical Signs, Body Weight) start->observe no_tox No Toxicity Observed observe->no_tox No tox Toxicity Observed observe->tox Yes increase_dose Increase Dose no_tox->increase_dose mortality Mortality? tox->mortality severe_tox Severe Signs? mortality->severe_tox No decrease_dose Significantly Decrease Dose mortality->decrease_dose Yes mild_tox Mild/Moderate Signs severe_tox->mild_tox No severe_tox->decrease_dose Yes intermediate_dose Test Intermediate Dose mild_tox->intermediate_dose increase_dose->observe mtd_found MTD Established decrease_dose->observe intermediate_dose->observe intermediate_dose->mtd_found

Caption: Workflow for adjusting dosage based on toxicity.

References

Technical Support Center: Troubleshooting Laprafylline in cAMP Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Laprafylline in cyclic AMP (cAMP) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on intracellular cAMP levels?

This compound is a xanthine derivative that is understood to act as a phosphodiesterase (PDE) inhibitor[1]. PDEs are enzymes responsible for the degradation of cAMP. By inhibiting these enzymes, this compound is expected to prevent the breakdown of cAMP, leading to its accumulation and a subsequent increase in intracellular levels.

Q2: I am observing inconsistent or no change in cAMP levels after treating my cells with this compound. What are the potential causes?

Inconsistent results with this compound in a cAMP assay can stem from several factors, ranging from the compound itself to the specifics of your experimental setup. Key areas to investigate include:

  • Compound Integrity and Activity: The stability and concentration of your this compound stock.

  • Cellular System: The expression and activity of relevant PDEs and adenylyl cyclases in your chosen cell line.

  • Assay Protocol: Sub-optimal assay conditions, including cell density, incubation times, and reagent concentrations.

  • Assay Detection Limits: The cAMP levels may be outside the linear range of your assay's standard curve.

Q3: How can I be sure my cAMP assay is working correctly, independent of this compound?

It is crucial to include proper controls in your experiment. A positive control, such as Forskolin (a direct activator of adenylyl cyclase) or a well-characterized PDE inhibitor like IBMX, should be used to confirm that your assay can detect an increase in cAMP levels. A vehicle control (e.g., DMSO) will serve as your baseline. If your positive control yields the expected result, it is more likely the issue lies with this compound or its interaction with your specific cell system.

Troubleshooting Guide for Inconsistent this compound Results

If you are experiencing variability in your cAMP assay results with this compound, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound and Reagent Integrity
Potential Issue Recommended Action
This compound Degradation Prepare fresh stock solutions of this compound. This compound is stable for short periods at 0-4°C and should be stored at -20°C for long-term storage[1]. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations for your dilutions. Perform a concentration-response curve to ensure you are using an effective concentration range.
Assay Reagent Issues Ensure all assay buffers, antibodies, and substrates are within their expiration dates and have been stored correctly. Run a new cAMP standard curve with each experiment.
Step 2: Optimize Cell Culture and Assay Conditions

Proper cell handling is critical for reproducible results[2].

Parameter Recommendation Rationale
Cell Density Optimize the number of cells per well. Test a range of cell densities to find one that produces a robust signal within the linear range of the standard curve[3].Too few cells may not produce a detectable cAMP signal, while too many cells can lead to a high basal signal and rapid depletion of nutrients or accumulation of waste products.
Passage Number Use cells from a consistent and low passage number.High passage numbers can lead to phenotypic drift and altered expression of key signaling proteins.
Serum Starvation Consider serum-starving the cells prior to the assay.Serum contains factors that can activate signaling pathways and increase basal cAMP levels, potentially masking the effect of this compound.
Incubation Time Optimize the incubation time with this compound. Perform a time-course experiment to determine the optimal duration for observing a significant change in cAMP.The kinetics of cAMP accumulation can vary between cell types and depend on the activity of both adenylyl cyclases and phosphodiesterases.
Step 3: Evaluate the Cellular Signaling Context
Potential Issue Troubleshooting Step
Low Basal Adenylyl Cyclase Activity If basal cAMP levels are too low to observe a significant effect from PDE inhibition, consider co-treatment with a low concentration of an adenylyl cyclase activator like Forskolin[3][4]. This will increase the overall production of cAMP, making the effect of a PDE inhibitor more pronounced.
Dominant PDE Isoforms This compound may be a selective inhibitor for certain PDE isoforms. If your cell line predominantly expresses PDE isoforms that are not targeted by this compound, you may observe a weak or no effect. Consult literature to understand the PDE expression profile of your cell line.
Off-Target Effects At high concentrations, some compounds can have off-target effects. Ensure you are using a concentration range that is selective for PDE inhibition.

Experimental Protocols

Standard cAMP Assay Protocol (ELISA-based)

This protocol provides a general framework. Specific volumes and incubation times should be optimized for your particular assay kit and cell type.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-optimized density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Remove the culture medium.

    • Wash the cells once with a serum-free medium or PBS.

    • Add fresh serum-free medium containing the desired concentrations of this compound, positive controls (e.g., Forskolin, IBMX), and a vehicle control.

    • Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Remove the treatment medium.

    • Add the lysis buffer provided with the cAMP assay kit.

    • Incubate according to the manufacturer's instructions (e.g., 10 minutes at room temperature with gentle shaking) to ensure complete cell lysis.

  • cAMP Measurement:

    • Perform the competitive ELISA according to the manufacturer's protocol. This typically involves transferring the cell lysates to an antibody-coated plate, followed by the addition of a cAMP-HRP conjugate.

    • After incubation and washing steps, add the substrate and stop solution.

    • Read the absorbance on a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in your samples by interpolating from the standard curve.

Visualizing Experimental Workflows and Signaling Pathways

Signaling Pathway of this compound Action

Laprafylline_Pathway cluster_cell Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis PDE Phosphodiesterase (PDE) AMP 5'-AMP (inactive) PDE->AMP ATP ATP ATP->AC Activation cAMP->PDE Degradation Downstream Downstream Cellular Effects cAMP->Downstream This compound This compound This compound->PDE Inhibition

Caption: this compound inhibits PDE, preventing cAMP degradation.

Troubleshooting Workflow for Inconsistent cAMP Results

Troubleshooting_Workflow Start Inconsistent cAMP Results with this compound Check_Controls Are positive/negative controls working? Start->Check_Controls Assay_Problem Troubleshoot Core Assay (reagents, protocol) Check_Controls->Assay_Problem No Compound_Problem Issue likely with This compound or cell system Check_Controls->Compound_Problem Yes Check_Compound Verify this compound (fresh stock, concentration) Optimize_Assay Optimize Assay Conditions (cell density, incubation time) Check_Compound->Optimize_Assay Consider_System Evaluate Cellular System (co-treat with Forskolin) Optimize_Assay->Consider_System Resolved Problem Resolved Consider_System->Resolved Compound_Problem->Check_Compound

Caption: Logical steps for troubleshooting inconsistent cAMP data.

Relationship Between Potential Causes and Solutions

Causes_Solutions cluster_causes Potential Causes cluster_solutions Solutions C1 Compound Degradation S1 Prepare Fresh Stock C1->S1 C2 Suboptimal Cell Density S2 Perform Cell Titration C2->S2 C3 Low Basal cAMP S3 Co-treat with Forskolin C3->S3 C4 Assay Signal Out of Range S4 Check Standard Curve C4->S4

Caption: Mapping experimental problems to their respective solutions.

References

Technical Support Center: Minimizing Autofluorescence in Experiments with Laprafylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence issues during experiments involving Laprafylline.

Frequently Asked Questions (FAQs)

Q1: Is this compound itself fluorescent?

This compound, a xanthine derivative, is not commonly reported to be fluorescent. However, any small molecule compound has the potential to exhibit some level of intrinsic fluorescence depending on the experimental conditions (e.g., solvent, pH, excitation wavelength). It is crucial to test for the intrinsic fluorescence of this compound under your specific experimental conditions.

Q2: What are the common sources of autofluorescence in my cell-based assay?

Autofluorescence can originate from several sources within your sample and reagents:

  • Endogenous Cellular Components: Molecules like NADH, flavins (FAD, FMN), collagen, elastin, and lipofuscin are common sources of cellular autofluorescence.[1] Dead cells are also generally more autofluorescent than live cells.[2]

  • Cell Culture Media: Components in the culture medium, such as phenol red and fetal bovine serum (FBS), are known to contribute to background fluorescence.[3][4]

  • Fixatives: Aldehyde-based fixatives like paraformaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[2][5]

  • Sample Substrate: The material of your culture vessel (e.g., polystyrene plates) can also be a source of background fluorescence.[5]

Q3: How can I determine the source of the high background fluorescence in my experiment?

The best initial step is to run a set of control samples.[2] This involves preparing your samples as usual but omitting specific components to pinpoint the source of the fluorescence. Key controls include:

  • Unstained, Untreated Cells: This will reveal the baseline autofluorescence of your cells.

  • Vehicle Control: Cells treated with the vehicle used to dissolve this compound (e.g., DMSO) to check for solvent-induced effects.

  • This compound-Treated Cells (No Fluorophore): This will help determine if this compound is contributing to the fluorescence at the wavelengths you are using.

  • Media-Only Sample: To measure the background from your culture medium.

Q4: Can the mechanism of action of this compound affect cellular autofluorescence?

This compound is a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP (cAMP). Changes in cellular metabolism and signaling pathways, such as the cAMP pathway, can potentially alter the levels of endogenous fluorophores like NADH and flavins, which are linked to the metabolic state of the cell.[1] However, this is more likely to be a subtle effect compared to more direct sources of autofluorescence.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and minimizing autofluorescence in your experiments with this compound.

Step 1: Characterize the Autofluorescence
  • Run Controls: Prepare the control samples listed in FAQ Q3.

  • Image Controls: Acquire images of all control samples using the same instrument settings (e.g., excitation/emission wavelengths, exposure time, gain) as your fully stained experimental samples.

  • Analyze: Compare the fluorescence intensity across the different controls to identify the primary source(s) of the background signal.

Step 2: Optimize Your Experimental Setup
  • Choice of Fluorophores: If possible, use fluorophores that emit in the red to far-red spectrum (620–750nm), as endogenous autofluorescence is most prominent in the blue to green spectrum (350–550 nm).[2]

  • Culture Medium: For live-cell imaging, consider using a phenol red-free medium.[3] Reducing the concentration of fetal bovine serum (FBS) or switching to bovine serum albumin (BSA) can also lower background fluorescence.[4]

  • Fixation Method: If fixation is necessary, minimize the fixation time. Consider replacing aldehyde-based fixatives with organic solvents like ice-cold methanol or ethanol.[2][5] If you must use an aldehyde fixative, treatment with sodium borohydride can help reduce fixation-induced autofluorescence.[2]

Step 3: Apply Autofluorescence Quenching Techniques

If optimization of the experimental setup is insufficient, chemical quenching methods can be employed.

  • Sudan Black B: This is a common and effective method for reducing lipofuscin-related autofluorescence.[6][7][8] However, it may introduce its own background in the red and far-red channels.[9]

  • Commercial Quenching Reagents: Several commercially available kits are designed to reduce autofluorescence from various sources with minimal introduction of background signal.

Data Presentation

Table 1: Spectral Characteristics of Common Endogenous Fluorophores

Endogenous FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Common Location
Collagen325 - 400400 - 600Extracellular Matrix
Elastin325 - 450400 - 550Extracellular Matrix
NADH~340~450Mitochondria, Cytoplasm
FAD (Flavins)~450~530Mitochondria
Lipofuscin360 - 480460 - 630Lysosomes

Data compiled from multiple sources.[1][10][11][12]

Table 2: Comparison of Autofluorescence Quenching Methods

MethodTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride Aldehyde-inducedSimple to applyCan have variable results
Sudan Black B LipofuscinHighly effective for lipofuscin[6][7][8]Can increase background in red/far-red channels[9]
Commercial Kits (e.g., TrueVIEW®, TrueBlack™) Broad spectrum (lipofuscin, collagen, etc.)Optimized for high specificity and low background[8][9]Higher cost

Table 3: Hypothetical Intrinsic Fluorescence Data for this compound

This compound Concentration (µM)Excitation Wavelength (nm)Emission Wavelength (nm)Relative Fluorescence Units (RFU)
0 (Vehicle)488525150
1488525155
10488525160
100488525162
0 (Vehicle)561595120
1561595122
10561595124
100561595125

Experimental Protocols

Protocol 1: Testing the Intrinsic Fluorescence of this compound

Objective: To determine if this compound contributes to the background signal at the wavelengths used in the primary assay.

Materials:

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • Assay buffer or phenol red-free culture medium

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer/medium, starting from the highest concentration used in your experiments.

  • Include a "vehicle-only" control.

  • Pipette 100 µL of each dilution and the control into separate wells of the 96-well plate. Prepare each in triplicate.

  • Set the plate reader to the excitation and emission wavelengths used for your experimental fluorophore(s).

  • Measure the fluorescence intensity for all wells.

  • Subtract the average fluorescence of the blank wells (buffer/medium only) from all measurements.

  • Analyze the data to see if fluorescence intensity increases with this compound concentration.

Protocol 2: Sudan Black B Staining for Autofluorescence Quenching

Objective: To reduce autofluorescence in fixed cell or tissue samples.

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

  • Fixed samples on slides or in plates

Procedure:

  • Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir or shake overnight in the dark.

  • The next day, filter the solution using a 0.2 µm filter to remove any undissolved particles.

  • After completing your immunofluorescence staining protocol (up to the final washes after secondary antibody incubation), incubate the samples with the Sudan Black B solution for 10-15 minutes at room temperature.[8]

  • Rinse the samples thoroughly with PBS until the buffer runs clear and no more color is seen leaching from the sample.

  • Proceed with nuclear counterstaining (if required) and mounting. Note: Avoid using detergents in wash steps after Sudan Black B treatment, as this can remove the dye.[8][9]

Visualizations

autofluorescence_troubleshooting_workflow start High Background Fluorescence Observed control_expt Perform Control Experiments (Unstained, Vehicle, Compound-only) start->control_expt analyze_controls Analyze Control Images control_expt->analyze_controls source_media Source: Media / Serum analyze_controls->source_media Media-only is bright source_cells Source: Endogenous (e.g., Lipofuscin, NADH) analyze_controls->source_cells Unstained cells are bright source_fixation Source: Fixation-Induced analyze_controls->source_fixation Fixed cells brighter than live source_compound Source: this compound analyze_controls->source_compound Compound-only is bright optimize_media Use Phenol-Red Free Medium Reduce FBS Concentration source_media->optimize_media optimize_spectral Shift to Red/Far-Red Fluorophores source_cells->optimize_spectral quenching Apply Quenching Protocol (e.g., Sudan Black B) source_cells->quenching optimize_fixation Change Fixative (e.g., Methanol) Reduce Fixation Time source_fixation->optimize_fixation reassess_compound Re-evaluate Compound Concentration Choose Different Fluorophore source_compound->reassess_compound final_image Optimized Image Acquisition optimize_media->final_image optimize_spectral->final_image optimize_fixation->final_image quenching->final_image reassess_compound->final_image camp_signaling_pathway GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein Ligand AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates This compound This compound This compound->PDE Inhibits AMP AMP PDE->AMP Hydrolyzes CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription experimental_workflow cluster_prep Sample Preparation cluster_stain Staining & Quenching cluster_acq Image Acquisition cell_culture Culture Cells treatment Treat with this compound or Vehicle cell_culture->treatment fixation Fixation (Optional) treatment->fixation permeabilization Permeabilization fixation->permeabilization blocking Blocking Step permeabilization->blocking primary_ab Primary Antibody blocking->primary_ab secondary_ab Fluorescent Secondary Ab primary_ab->secondary_ab quenching Autofluorescence Quenching (e.g., Sudan Black B) secondary_ab->quenching mounting Mount Sample quenching->mounting imaging Fluorescence Microscopy mounting->imaging analysis Image Analysis imaging->analysis

References

Validation & Comparative

Laprafylline and Theophylline: A Comparative Analysis of Bronchodilatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bronchodilatory properties of Laprafylline and Theophylline, two methylxanthine derivatives. While Theophylline has been a cornerstone in the management of respiratory diseases for decades, newer derivatives like this compound have been developed to optimize the therapeutic profile. This document synthesizes available preclinical and clinical data to offer an objective comparison of their mechanisms of action, efficacy, and safety.

Executive Summary

Theophylline exerts its bronchodilatory effects through two primary mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. This dual action, however, is also associated with a narrow therapeutic index and a range of side effects. This compound, a newer xanthine derivative, is designed to offer a more favorable profile. While direct comparative data is limited, the existing body of research on xanthine structure-activity relationships suggests that this compound may exhibit a different balance of PDE inhibition and adenosine receptor antagonism, potentially leading to an improved therapeutic window. This guide will delve into the experimental data that underpins these comparisons.

Mechanism of Action: A Tale of Two Pathways

The bronchodilatory effects of both this compound and Theophylline are primarily mediated through the relaxation of airway smooth muscle. This is achieved by modulating intracellular signaling pathways that control muscle tone.

Theophylline's Dual-Pronged Approach:

Theophylline's mechanism of action is well-established and involves two key pathways[1]:

  • Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated cAMP and cGMP levels activate protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn phosphorylate several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[3] Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, Theophylline can prevent this effect. However, antagonism of A1 receptors in other tissues is linked to some of Theophylline's adverse effects, such as cardiac arrhythmias and seizures.

This compound's Profile (Inferred):

As a xanthine derivative with substitution at the N-7 position, this compound's mechanism can be inferred from structure-activity relationship studies of similar compounds.[4] Substitution at the N-7 position of the xanthine scaffold has been shown to influence both PDE inhibitory activity and adenosine receptor affinity. Generally, N-7 substitution tends to decrease adenosine receptor affinity while potentially modulating PDE inhibitory potency.[4] This suggests that this compound might have a reduced side-effect profile related to adenosine receptor antagonism compared to Theophylline.

Signaling Pathway Diagram:

Caption: Simplified signaling pathways for Theophylline and predicted pathways for this compound in bronchodilation.

Comparative Efficacy: Experimental Data

In Vitro Bronchodilator Activity:

The primary method for assessing in vitro bronchodilator activity is the isolated organ bath technique, typically using guinea pig tracheal rings.

Table 1: Comparative In Vitro Bronchodilator Activity (Representative Data)

CompoundPreparationContractile AgentPotency (IC50/EC50)Reference
Theophylline Guinea Pig Tracheal RingsHistamine~10-100 µM[5]
This compound Data Not Available---
Other N-7 Substituted Xanthines Guinea Pig Tracheal RingsAcetylcholineVariable[6]

Note: Specific IC50/EC50 values for this compound are not publicly available. The data for "Other N-7 Substituted Xanthines" indicates that the potency is highly dependent on the specific substituent.

Experimental Protocol: Isolated Guinea Pig Tracheal Ring Assay

This protocol describes a standard method for evaluating the relaxant effect of compounds on airway smooth muscle.[7][8][9]

  • Tissue Preparation:

    • Male Hartley guinea pigs (250-350 g) are euthanized.

    • The trachea is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

    • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • One hook is fixed to the bottom of the bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • An optimal resting tension of 1 g is applied to the rings, and they are allowed to equilibrate for 60-90 minutes, with the buffer being changed every 15 minutes.

    • The rings are then contracted with a submaximal concentration of a contractile agent (e.g., histamine, acetylcholine, or carbachol).

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound or Theophylline) are added to the bath to generate a concentration-response curve.

    • The relaxation is expressed as a percentage of the pre-contraction induced by the contractile agent.

  • Data Analysis:

    • The concentration of the compound that produces 50% of the maximal relaxation (IC50) is calculated from the concentration-response curve.

Experimental Workflow Diagram:

Tracheal_Ring_Workflow A Euthanize Guinea Pig & Excise Trachea B Prepare Tracheal Rings (2-3 mm width) A->B C Suspend Rings in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) B->C D Apply 1g Tension & Equilibrate (60-90 min) C->D E Induce Submaximal Contraction (e.g., Histamine) D->E F Add Cumulative Concentrations of Test Compound (this compound/Theophylline) E->F G Record Relaxation Response F->G H Calculate IC50 Values G->H

References

A Comparative Guide to Laprafylline and Other Xanthine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of Laprafylline and other prominent xanthine derivatives, tailored for researchers, scientists, and drug development professionals. While quantitative pharmacological data for this compound is not extensively available in the public domain, this document synthesizes the existing information and provides a comparative context with well-characterized xanthines such as Theophylline, Caffeine, and others.

Introduction to Xanthine Derivatives

Xanthine derivatives are a class of alkaloids widely used in medicine for their bronchodilator and anti-inflammatory effects. Their primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. These actions lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and modulation of inflammatory responses.[1][2]

This compound , a lesser-known xanthine derivative, is suggested to exert its pharmacological effects primarily through the inhibition of cAMP phosphodiesterase, leading to bronchodilation.[1] However, detailed public data on its specific affinity for adenosine receptor subtypes and its inhibitory profile against various PDE isoforms are scarce.

This guide will present a comparative analysis based on the available data for other well-researched xanthine derivatives to provide a framework for understanding the potential pharmacological profile of this compound.

Comparative Pharmacodynamics

The therapeutic effects and side-effect profiles of xanthine derivatives are dictated by their relative affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3) and their inhibitory potency against various phosphodiesterase (PDE) isoenzymes.

Adenosine Receptor Antagonism

Antagonism of adenosine receptors contributes to both the therapeutic and adverse effects of xanthines. For instance, A1 receptor blockade can lead to central nervous system stimulation and diuresis, while A2A receptor antagonism may have anti-inflammatory and neuroprotective effects.

Table 1: Comparative Binding Affinities (Ki, nM) of Xanthine Derivatives for Adenosine Receptor Subtypes

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
This compound Data not availableData not availableData not availableData not available
Theophylline 13,00025,00013,000>100,000
Caffeine 24,00045,00013,000>100,000
Enprofylline >100,000>100,0004,730>100,000
Istradefylline 1302.11,6004,200

Note: Data is compiled from various sources and experimental conditions may vary. The lack of standardized comparative studies necessitates a cautious interpretation of these values.

Phosphodiesterase Inhibition

Inhibition of PDEs increases intracellular levels of cAMP and cGMP, leading to bronchodilation and anti-inflammatory effects. Different PDE isoforms are expressed in various tissues, and the selectivity of xanthine derivatives for these isoforms influences their therapeutic utility and side-effect profile.

Table 2: Comparative Inhibitory Potency (IC50, µM) of Xanthine Derivatives against PDE Isoforms

CompoundPDE1PDE2PDE3PDE4PDE5
This compound Data not availableData not availableData not availableData not availableData not available
Theophylline 1202003010035
Caffeine 2004005020070
Roflumilast >100>100>1000.009>100

Note: Data is compiled from various sources and experimental conditions may vary.

Signaling Pathways and Experimental Workflows

Xanthine Derivative Mechanism of Action

The primary mechanisms of action for xanthine derivatives are illustrated below.

Xanthine_MoA cluster_cell Cell Membrane AdenosineReceptor Adenosine Receptor AC Adenylyl Cyclase AdenosineReceptor->AC Inhibition cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Xanthine Xanthine Derivative Xanthine->AdenosineReceptor Antagonism Xanthine->PDE Inhibition Adenosine Adenosine Adenosine->AdenosineReceptor Agonism ATP ATP ATP->AC Conversion cAMP->PDE Hydrolysis CellularResponse Cellular Response (e.g., Bronchodilation, Anti-inflammation) cAMP->CellularResponse Activation

Caption: Mechanism of action of xanthine derivatives.

Experimental Workflow for Receptor Binding Assay

A general workflow for determining the binding affinity of a compound to a specific receptor is outlined below.

Binding_Assay_Workflow Start Start Prep Prepare cell membranes expressing target receptor Start->Prep Incubate Incubate membranes with radiolabeled ligand and varying concentrations of test compound (e.g., this compound) Prep->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioligand Separate->Quantify Analyze Analyze data to determine Ki value Quantify->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize xanthine derivatives.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A2B, or A3).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against a specific PDE isoform.

Materials:

  • Purified recombinant human PDE enzyme of interest (e.g., PDE1, PDE2, PDE3, PDE4, PDE5).

  • Substrate (cAMP or cGMP, depending on the PDE isoform).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Detection reagents (e.g., malachite green for phosphate detection).

  • Microplate reader.

Procedure:

  • Pre-incubate the PDE enzyme with varying concentrations of the test compound in the assay buffer.

  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

  • Allow the reaction to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Terminate the reaction.

  • Quantify the amount of product formed (AMP or GMP, or the released phosphate).

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

While this compound is identified as a xanthine derivative with potential bronchodilator effects, likely mediated through phosphodiesterase inhibition, a comprehensive understanding of its pharmacological profile requires further investigation. Specifically, quantitative data on its affinity for adenosine receptor subtypes and its inhibitory potency against a panel of PDE isoforms are needed for a direct and meaningful comparison with other established xanthine derivatives. The experimental protocols and comparative data for other xanthines provided in this guide offer a valuable framework for conducting such future research and for positioning this compound within the broader class of xanthine-based therapeutics. Researchers are encouraged to perform head-to-head comparative studies under standardized conditions to elucidate the precise pharmacological characteristics of this compound.

References

Laprafylline and Adenosine Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature did not yield specific experimental data on the cross-reactivity of laprafylline with adenosine receptors. This compound is identified as a xanthine derivative with bronchodilator effects, likely acting through the inhibition of cAMP phosphodiesterase.

To provide a relevant framework for researchers, scientists, and drug development professionals interested in the adenosine receptor activity of xanthine derivatives, this guide presents a comparative analysis of the well-characterized and structurally related compound, theophylline. The data and protocols herein serve as an illustrative example of the methodologies used to assess such interactions.

Quantitative Comparison of Theophylline and Caffeine Activity

The following table summarizes the binding affinities of theophylline and caffeine for the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃) and their inhibitory potency against phosphodiesterase (PDE). This data is crucial for understanding their pharmacological profile and potential for cross-reactivity.

CompoundA₁ Receptor Ki (µM)A₂A Receptor Ki (µM)A₂B Receptor Ki (µM)A₃ Receptor Ki (µM)Phosphodiesterase IC₅₀ (µM)
Theophylline 10.1[1]9.98[1]13>100~100-1000
Caffeine 25-5025-5025-50>100~500-1000[2]

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand. IC₅₀ values represent the concentration of an inhibitor where the response (or binding) is reduced by half. Lower values indicate higher potency.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate determination of a compound's activity at specific molecular targets. Below are representative methodologies for assessing adenosine receptor binding and phosphodiesterase inhibition.

Competitive Radioligand Binding Assay for Adenosine Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃) are cultured and harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A), and varying concentrations of the unlabeled test compound (e.g., theophylline).

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.

  • The plates are incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Data Acquisition and Analysis:

  • The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound.

  • The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of phosphodiesterase, which hydrolyzes cyclic AMP (cAMP).

1. Enzyme and Substrate Preparation:

  • A purified phosphodiesterase enzyme preparation is used. For non-selective inhibition, a mixed PDE preparation can be utilized.

  • The substrate, cAMP, is prepared in an assay buffer (e.g., 40 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

2. Assay Procedure:

  • The reaction is carried out in a microplate.

  • Each well contains the PDE enzyme, the cAMP substrate, and varying concentrations of the test inhibitor (e.g., theophylline).

  • The reaction is initiated by the addition of the enzyme or substrate and incubated at 30°C or 37°C for a fixed period.

3. Detection and Data Analysis:

  • The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified. This can be done using various methods, including:

    • Radioimmunoassay (RIA): A competitive immunoassay using a radiolabeled cAMP.

    • Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA with an antibody specific for cAMP.

    • Luminescence-based assays: Commercial kits (e.g., PDE-Glo™) that measure the remaining cAMP through a series of enzymatic reactions leading to a light output.[3][4]

  • The percentage of PDE inhibition is calculated for each concentration of the test compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Adenosine Receptor Signaling and Theophylline's Dual Mechanism

The following diagram illustrates the canonical signaling pathway of A₁ and A₂A adenosine receptors and the dual points of intervention by a non-selective xanthine derivative like theophylline.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1R A1 Receptor Gi Gi A1R->Gi A2AR A2A Receptor Gs Gs A2AR->Gs AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Gs->AC ATP ATP PDE Phosphodiesterase (PDE) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to Adenosine Adenosine Adenosine->A1R Agonist Adenosine->A2AR Agonist Theophylline Theophylline Theophylline->A1R Antagonist Theophylline->A2AR Antagonist Theophylline->PDE Inhibitor

Caption: Dual mechanism of theophylline action.

Experimental Workflow for Competitive Radioligand Binding Assay

This diagram outlines the logical flow of a competitive radioligand binding assay to determine the Ki of a test compound.

Binding_Assay_Workflow cluster_plate Assay Plate Components start Start prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes setup_assay Set up Assay Plate prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis counting->analysis determine_ic50 Determine IC50 (Non-linear Regression) analysis->determine_ic50 calculate_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calculate_ki end End calculate_ki->end membranes Membrane Prep radioligand Radioligand (Fixed Conc.) test_compound Test Compound (Variable Conc.)

Caption: Workflow of a competitive binding assay.

References

Comparative Analysis of Laprafylline and Pentoxifylline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Laprafylline and Pentoxifylline, two xanthine derivatives with therapeutic potential. The comparison focuses on their mechanisms of action, phosphodiesterase (PDE) inhibition, anti-inflammatory effects, and relevant experimental data. Due to the limited publicly available data for this compound, this analysis heavily relies on the extensive research conducted on Pentoxifylline, while positioning this compound within the broader context of xanthine derivatives.

Executive Summary

Pentoxifylline is a well-characterized non-selective phosphodiesterase inhibitor with established hemorheological and anti-inflammatory properties.[1] It is clinically used to treat peripheral vascular disease.[2] Extensive data from in vitro, in vivo, and clinical studies are available, quantifying its effects on PDE isoenzymes, cytokine inhibition, and clinical endpoints.

This compound, also a xanthine derivative, is suggested to act as a cAMP phosphodiesterase inhibitor with bronchodilating effects. However, there is a significant lack of publicly available quantitative data regarding its specific PDE inhibition profile, anti-inflammatory activity, and clinical efficacy. This guide synthesizes the available information and provides a framework for understanding the potential similarities and differences between these two compounds.

Mechanism of Action and Signaling Pathways

Both this compound and Pentoxifylline are believed to exert their primary effects through the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, which in turn activates various downstream signaling pathways.

Pentoxifylline's mechanism involves the non-selective inhibition of several PDE isoenzymes, leading to a rise in intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which subsequently inhibits the synthesis of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and leukotrienes.[4] This reduction in inflammatory mediators contributes to its anti-inflammatory effects.

Pentoxifylline Pentoxifylline PDE Phosphodiesterase (PDE) (non-selective) Pentoxifylline->PDE Inhibits cAMP cAMP ↑ PDE->cAMP Degrades PKA Protein Kinase A (PKA) Activation cAMP->PKA Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, Leukotrienes) ↓ PKA->Pro_inflammatory Inhibits Synthesis

Diagram 1: Pentoxifylline's primary signaling pathway.

This compound is also presumed to function by inhibiting cAMP phosphodiesterase, leading to bronchodilation.[5] The specific PDE isoenzymes targeted and the full extent of its downstream signaling effects are not well-documented in available literature.

Data Presentation: Quantitative Comparison

A direct quantitative comparison is challenging due to the lack of data for this compound. The following tables summarize the available experimental data for Pentoxifylline.

Table 1: Phosphodiesterase (PDE) Inhibition Profile of Pentoxifylline
PDE IsozymeIC50 (µM)Source
PDE3Varies[6]
PDE4Varies[7]
PDE57.70 ± 0.265 (at 37°C)[6]
PDE539.4 ± 10.9 (at 20°C)[6]

Note: IC50 values for Pentoxifylline's inhibition of PDE isoforms can vary significantly across different studies and experimental conditions.

Table 2: Anti-Inflammatory Effects of Pentoxifylline
Inflammatory MediatorInhibitionExperimental ModelSource
TNF-α91% (at 0.1 mM)Spontaneous production by alveolar macrophages in sarcoidosis
TNF-α98% (at 1 mM)Spontaneous production by alveolar macrophages in sarcoidosis
TNF-α-43%Zymosan-induced arthritis in rats (joint exudates)
TNF-α-66%Zymosan-stimulated mouse peritoneal macrophages
IL-1β-42%Zymosan-induced arthritis in rats (joint exudates)
IL-1β-86%Zymosan-stimulated mouse peritoneal macrophages
Table 3: Hemorheological and Clinical Effects of Pentoxifylline
ParameterEffectStudy PopulationSource
Blood Viscosity-10.1%Patients with peripheral arterial occlusive disease
Plasma Viscosity-9.5%Patients with peripheral arterial occlusive disease
Erythrocyte Aggregation-31.8%Patients with peripheral arterial occlusive disease
Blood Fibrinogen-18.5%Patients with peripheral arterial occlusive disease
Initial Claudication Distance+68%Patients with severe intermittent claudication
Pain-Free Walking Distance+46%Patients with occlusive arterial disease
Pain-Free Walking Distance+29.4 m (weighted mean difference)Meta-analysis of patients with intermittent claudication[5]
Absolute Claudication Distance+48.4 m (weighted mean difference)Meta-analysis of patients with intermittent claudication[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.

Phosphodiesterase (PDE) Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isozyme.

Workflow:

cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis PDE_prep Prepare purified PDE enzyme solution Incubate Incubate PDE enzyme, test compound, and substrate at 37°C PDE_prep->Incubate Compound_prep Prepare serial dilutions of test compound (e.g., Pentoxifylline) Compound_prep->Incubate Substrate_prep Prepare cAMP or cGMP substrate solution Substrate_prep->Incubate Stop_reaction Stop the reaction Incubate->Stop_reaction Detect_product Detect the amount of product (AMP or GMP) or remaining substrate Stop_reaction->Detect_product Calculate_IC50 Calculate IC50 value Detect_product->Calculate_IC50

Diagram 2: General workflow for a PDE activity assay.

Methodology:

  • Enzyme and Substrate Preparation: A purified recombinant human PDE enzyme (e.g., PDE4D) is diluted to a working concentration in an appropriate assay buffer. The substrate, either cAMP or cGMP, is also prepared in the assay buffer.

  • Compound Preparation: The test compound (Pentoxifylline or this compound) is serially diluted to create a range of concentrations.

  • Reaction Initiation: The PDE enzyme, test compound, and substrate are combined in a microplate well to initiate the enzymatic reaction. Control wells containing enzyme and substrate without the inhibitor, and wells with substrate only (no enzyme) are also included.

  • Incubation: The reaction plate is incubated at a controlled temperature (typically 37°C) for a specific period.

  • Reaction Termination and Detection: The reaction is stopped, often by the addition of a stop reagent. The amount of remaining substrate or the amount of product (AMP or GMP) formed is then quantified using various methods, such as radioimmunoassay, fluorescence polarization, or luminescence-based assays.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the control wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the production and/or release of TNF-α from immune cells, typically stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7) is cultured under standard conditions.

  • Cell Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compound (Pentoxifylline or this compound) for a specific duration. Subsequently, the cells are stimulated with LPS to induce the production of TNF-α. Control groups include unstimulated cells, cells stimulated with LPS only, and cells treated with a vehicle control.

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected to measure the secreted TNF-α. The cells can also be lysed to measure intracellular TNF-α levels or for gene expression analysis.

  • TNF-α Quantification: The concentration of TNF-α in the supernatant is typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, which provides a highly sensitive and specific colorimetric detection method.

  • Data Analysis: The amount of TNF-α produced in the presence of the test compound is compared to the amount produced by the LPS-stimulated control group. The percentage of inhibition is calculated, and the IC50 value for TNF-α inhibition can be determined.

Conclusion

Pentoxifylline is a multifaceted drug with well-documented non-selective phosphodiesterase inhibitory, anti-inflammatory, and hemorheological effects. The wealth of available data provides a solid foundation for its clinical use and further research.

This compound, while sharing the xanthine backbone and a presumed mechanism of cAMP PDE inhibition, remains largely uncharacterized in the public domain. Its potential as a bronchodilator warrants further investigation to elucidate its specific pharmacological profile. Future research should focus on determining its PDE isozyme selectivity, quantifying its anti-inflammatory and bronchodilator effects through in vitro and in vivo studies, and ultimately, evaluating its clinical efficacy and safety. A direct comparative study between this compound and Pentoxifylline would be highly valuable to the scientific community to delineate their respective therapeutic potentials.

References

A Head-to-Head Comparison of Phosphodiesterase Inhibitors, Including the Xanthine Derivative Laprafylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of phosphodiesterase (PDE) inhibitors, with a special focus on the xanthine derivative Laprafylline. Due to the limited publicly available quantitative data on this compound's specific PDE inhibitory activity, this comparison utilizes data from structurally related xanthine compounds to extrapolate its potential profile. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a comprehensive overview of various PDE inhibitors, their selectivity, and the methodologies used to evaluate them.

Introduction to Phosphodiesterases and Their Inhibitors

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. By regulating the levels of these cyclic nucleotides, PDEs are involved in a wide array of physiological processes, including smooth muscle relaxation, inflammation, and neurotransmission. The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their substrate specificity, kinetic properties, and sensitivity to inhibitors.

PDE inhibitors, by preventing the degradation of cAMP and/or cGMP, can selectively modulate these signaling pathways, making them attractive therapeutic targets for a variety of diseases. This compound is a xanthine derivative with bronchodilating effects, suggesting it may act by inhibiting cAMP-hydrolyzing phosphodiesterases[1]. Xanthine derivatives, such as theophylline and caffeine, are known to be non-selective PDE inhibitors[2].

Comparative Analysis of PDE Inhibitor Potency

The potency of a PDE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values of this compound's structural analogs and other representative PDE inhibitors across various PDE families.

Compound PDE1 (μM) PDE2 (μM) PDE3 (μM) PDE4 (μM) PDE5 (μM) PDE6 (nM) PDE11 (μM) Primary Substrate(s) Reference(s)
This compound (inferred) ModerateModerateModeratePotentModerate--cAMP[1]
Theophylline >100>1001601003500--cAMP, cGMP[3]
Pentoxifylline 13077240110---cAMP, cGMP[4]
Propentofylline 5020>1000150---cAMP, cGMP[4]
IBMX (non-selective) 183519127--cAMP, cGMP[3]
Sildenafil (PDE5 Selective) 0.262.52.87.40.0039300.13cGMP[5]
Roflumilast (PDE4 Selective) >10>10>100.0008>10--cAMP[6]
Milrinone (PDE3 Selective) 18>1000.516>100--cAMP[7]
Tadalafil (PDE5 Selective) 7.821531200.001813000.024cGMP[8]
Vardenafil (PDE5 Selective) 0.18>10>10>100.000711-cGMP[8]

Signaling Pathways of PDE Inhibition

The following diagrams illustrate the central role of phosphodiesterases in the cAMP and cGMP signaling pathways and how their inhibition leads to downstream cellular effects.

camp_pathway receptor GPCR ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates pde4 PDE4 camp->pde4 Hydrolyzed by response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets amp AMP pde4->amp inhibitor This compound & Other PDE4 Inhibitors inhibitor->pde4 Inhibits

Figure 1: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors like this compound.

cgmp_pathway no Nitric Oxide (NO) sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates cgmp cGMP sgc->cgmp Converts gtp GTP gtp->sgc pkg Protein Kinase G (PKG) cgmp->pkg Activates pde5 PDE5 cgmp->pde5 Hydrolyzed by response Cellular Response (e.g., Vasodilation) pkg->response Phosphorylates Targets gmp GMP pde5->gmp inhibitor Sildenafil & Other PDE5 Inhibitors inhibitor->pde5 Inhibits

Figure 2: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Experimental Protocols for PDE Inhibitor Profiling

The determination of a compound's inhibitory activity against different PDE isozymes is crucial for understanding its selectivity and potential therapeutic applications. Several assay formats are commonly employed for this purpose.

Radiolabeled cAMP/cGMP Phosphodiesterase Assay

This is a traditional and highly sensitive method for measuring PDE activity.

Principle: This assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to its corresponding 5'-monophosphate by a PDE enzyme. The resulting radiolabeled 5'-monophosphate is then separated from the unreacted cyclic nucleotide, and the amount of radioactivity is quantified to determine the enzyme's activity.

General Protocol:

  • Reaction Incubation: A reaction mixture is prepared containing the PDE enzyme, a known concentration of the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP), and the test inhibitor at various concentrations. The reaction is incubated at a controlled temperature (typically 30-37°C) for a specific time.

  • Reaction Termination: The reaction is stopped, often by heat inactivation or the addition of a stop solution.

  • Separation of Products: The radiolabeled 5'-monophosphate product is separated from the unreacted substrate. This can be achieved using techniques such as anion-exchange chromatography or by using snake venom nucleotidase to convert the 5'-monophosphate to a nucleoside, which can then be separated by chromatography.

  • Quantification: The radioactivity of the separated product is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

radio_assay_workflow start Start prepare Prepare Reaction Mix (PDE, [3H]-cAMP/cGMP, Inhibitor) start->prepare incubate Incubate at 30-37°C prepare->incubate stop Terminate Reaction incubate->stop separate Separate [3H]-AMP/GMP from [3H]-cAMP/cGMP stop->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Figure 3: Workflow for a radiolabeled phosphodiesterase assay.
Fluorescence Polarization (FP) Assay

Fluorescence polarization is a homogeneous assay format that is well-suited for high-throughput screening of PDE inhibitors.

Principle: This assay utilizes a fluorescently labeled cyclic nucleotide tracer. When the tracer is free in solution, it tumbles rapidly, resulting in low fluorescence polarization. When a PDE hydrolyzes the tracer, the resulting fluorescent monophosphate can be captured by a specific binding partner (e.g., an antibody or a metal-oxide nanoparticle), forming a larger complex that tumbles more slowly and thus has a higher fluorescence polarization. Inhibitors of the PDE will prevent the hydrolysis of the tracer, leading to a low polarization signal.

General Protocol:

  • Reaction Incubation: The PDE enzyme is incubated with the fluorescently labeled cyclic nucleotide substrate and the test inhibitor in a microplate well.

  • Detection: A binding reagent that specifically binds to the linearized fluorescent monophosphate is added to the wells.

  • Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.

  • Data Analysis: The change in fluorescence polarization is proportional to the PDE activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

fp_assay_workflow cluster_low_fp Low FP Signal (Inhibition) cluster_high_fp High FP Signal (No Inhibition) tracer Fluorescent cAMP/cGMP (Fast Tumbling) pde_inhibited PDE (Inhibited) pde_active PDE (Active) inhibitor Inhibitor Present product Fluorescent AMP/GMP binding_partner Binding Partner product->binding_partner Binds pde_active->product Hydrolyzes complex Large Complex (Slow Tumbling) binding_partner->complex

Figure 4: Principle of a fluorescence polarization-based PDE assay.

Conclusion

This guide provides a comparative overview of various PDE inhibitors, with a focus on understanding the potential profile of this compound within the broader class of xanthine derivatives. While direct quantitative data for this compound is limited, the analysis of its structural analogs suggests a likely role as a cAMP-preferring PDE inhibitor. The provided data tables and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating a deeper understanding of the structure-activity relationships and methodologies for evaluating this important class of therapeutic agents. Further experimental investigation is warranted to definitively characterize the inhibitory profile of this compound.

References

A Comparative Guide to Phosphodiesterase (PDE) Subtype Selectivity Profiling: A Case Study Framework for Laprafylline

Author: BenchChem Technical Support Team. Date: November 2025

Notice: As of November 2025, publicly available experimental data specifically detailing the selectivity profile of Laprafylline against phosphodiesterase (PDE) subtypes is limited. This guide therefore serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct and present such a selectivity analysis, using this compound as a representative xanthine derivative. The quantitative data presented herein is illustrative, based on typical profiles of known PDE inhibitors, and should not be considered as experimentally verified results for this compound.

Introduction to this compound and PDE Inhibition

This compound is a xanthine derivative with bronchodilating effects, suggesting a mechanism of action that may involve the inhibition of cyclic nucleotide phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating a vast array of physiological processes.[1][2] The therapeutic efficacy and side-effect profile of a PDE inhibitor are critically dependent on its selectivity for the eleven known PDE families (PDE1-11) and their various subtypes.[3][4] For instance, PDE4 inhibitors are known for their anti-inflammatory and bronchodilatory effects, while PDE5 inhibitors are widely used for erectile dysfunction and pulmonary hypertension.[5][6] Therefore, a thorough in vitro selectivity profiling is a cornerstone of the preclinical development of any potential PDE inhibitor like this compound.

Quantitative Selectivity Profiling

The primary method for quantifying the selectivity of a compound is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified PDE subtypes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.

Illustrative Data Table: Hypothetical Selectivity Profile of this compound

The following table presents a hypothetical selectivity profile for this compound against five major PDE subtypes. This data is for illustrative purposes only, demonstrating how such information would be structured to allow for easy comparison. The selectivity index is calculated by dividing the IC50 of a given subtype by the IC50 of the most potently inhibited subtype (in this hypothetical case, PDE4D).

PDE SubtypeSubstrateThis compound IC50 (nM)Selectivity Index vs. PDE4DRolipram IC50 (nM)Sildenafil IC50 (nM)
PDE1C cAMP/cGMP5,200104>10,00035
PDE2A cAMP/cGMP8,100162>10,0001,700
PDE3B cAMP/cGMP3,50070>10,00025
PDE4D cAMP50 1 1107,600
PDE5A cGMP1,80036>10,0005

Data is hypothetical and for illustrative purposes only. Rolipram and Sildenafil are included as examples of selective PDE4 and PDE5 inhibitors, respectively.

Experimental Protocols for PDE Selectivity Profiling

A robust determination of a compound's selectivity profile involves a combination of biochemical and cell-based assays.

3.1. Biochemical Inhibition Assays

Biochemical assays utilize purified, recombinant PDE enzymes to directly measure the inhibitory activity of a compound on the hydrolysis of cAMP or cGMP.

  • Radiometric PDE Assay: This is a classic and highly sensitive method.

    • Reaction Incubation: The test compound (e.g., this compound) at various concentrations is incubated with a specific purified PDE subtype in a buffer containing [3H]-labeled cAMP or [3H]-labeled cGMP.

    • Reaction Termination: The enzymatic reaction is stopped, often by boiling.

    • Product Conversion: Snake venom nucleotidase is added to convert the resulting [3H]-5'-AMP or [3H]-5'-GMP into [3H]-adenosine or [3H]-guanosine.

    • Separation: The charged, unhydrolyzed substrate is separated from the uncharged nucleoside product using an anion-exchange resin.

    • Quantification: The amount of radioactivity in the supernatant (representing the hydrolyzed product) is measured by liquid scintillation counting. The IC50 value is then calculated from the dose-response curve.

  • Coupled Enzyme Assay: This is a non-radioactive, continuous assay suitable for high-throughput screening.

    • Reaction Setup: The PDE reaction is coupled to other enzymatic reactions. For a cAMP-specific PDE, the hydrolysis of cAMP to AMP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.

    • Incubation: The test compound, PDE enzyme, and substrates for the coupled reaction are mixed in a microplate well.

    • Measurement: The rate of NADH oxidation is measured in real-time by monitoring the decrease in absorbance at 340 nm.

    • Analysis: The initial reaction rates at different inhibitor concentrations are used to determine the IC50 value.[7]

3.2. Cell-Based Assays

Cell-based assays measure the effect of an inhibitor on intracellular cyclic nucleotide levels in a more physiologically relevant context.

  • GloSensor™ cAMP/cGMP Assay: This assay uses genetically engineered biosensors that emit light in response to changes in intracellular cAMP or cGMP levels.

    • Cell Line Preparation: A cell line expressing the PDE subtype of interest is transfected with a GloSensor™ plasmid (for either cAMP or cGMP).

    • Compound Treatment: The cells are incubated with the test compound.

    • Stimulation: An agonist (e.g., forskolin to stimulate adenylyl cyclase for cAMP) is added to increase the basal level of the cyclic nucleotide.

    • Luminescence Measurement: The luminescence signal, which is proportional to the intracellular cyclic nucleotide concentration, is measured. An effective PDE inhibitor will prevent the degradation of the cyclic nucleotide, leading to a higher luminescence signal.

Visualization of Signaling Pathways and Experimental Workflow

4.1. Cyclic Nucleotide Signaling Pathways

The following diagrams illustrate the central role of PDEs in regulating cAMP and cGMP signaling.

cAMP_Signaling Receptor GPCR AC Adenylyl Cyclase Receptor->AC Gsα cAMP cAMP AC->cAMP + ATP ATP PDE4 PDE4 cAMP->PDE4 PKA PKA cAMP->PKA activates AMP 5'-AMP PDE4->AMP hydrolyzes Effector Cellular Response PKA->Effector This compound This compound (hypothetical) This compound->PDE4 inhibits cGMP_Signaling NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP + GTP GTP PDE5 PDE5 cGMP->PDE5 PKG PKG cGMP->PKG activates GMP 5'-GMP PDE5->GMP hydrolyzes Effector Cellular Response (e.g., Relaxation) PKG->Effector Sildenafil Sildenafil Sildenafil->PDE5 inhibits PDE_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Cellular Validation Compound Test Compound (e.g., this compound) HTS High-Throughput Screen (e.g., Single PDE subtype) Compound->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse Selectivity Selectivity Profile (Table Generation) DoseResponse->Selectivity PDE_Panel Panel of Purified PDE Subtypes (1-11) PDE_Panel->DoseResponse CellAssay Cell-Based Assay (e.g., GloSensor) Selectivity->CellAssay Functional Functional Readout (e.g., Cytokine release, Smooth muscle relaxation) CellAssay->Functional

References

Reproducibility of Laprafylline's Published Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of published findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of Laprafylline, a xanthine derivative, alongside other relevant alternatives, with a focus on experimental data and methodologies to aid in the critical evaluation and replication of key findings.

While this compound is identified as a xanthine derivative with bronchodilating effects, likely through the inhibition of cyclic AMP (cAMP) phosphodiesterase, publicly available, peer-reviewed studies detailing its specific quantitative performance and in-depth experimental protocols are limited.[1] Therefore, this guide will draw comparisons with more extensively studied xanthine derivatives, namely Theophylline and Doxofylline, to provide a framework for understanding the potential pharmacological profile of this compound.

Comparative Efficacy of Xanthine Derivatives

The primary therapeutic effect of xanthine derivatives in respiratory diseases is bronchodilation, which is often quantified by measuring the relaxation of airway smooth muscle. The following table summarizes the available efficacy data for Theophylline and Doxofylline from clinical studies in patients with Chronic Obstructive Pulmonary Disease (COPD) and asthma. It is important to note that direct comparative data for this compound is not currently available in the public domain.

DrugIndicationKey Efficacy ParameterResultStudy PopulationCitation
Theophylline Stable COPDForced Expiratory Volume in 1 second (FEV1)Weighted Mean Difference vs. Placebo: 0.10 L20 Randomized Controlled Trials[2]
Theophylline Stable COPDForced Vital Capacity (FVC)Weighted Mean Difference vs. Placebo: 0.21 L20 Randomized Controlled Trials[2]
Doxofylline AsthmaChange from baseline in FEV1+16.90% (P < 0.001 vs. baseline)309 adult asthmatic patients (Phase III)[3]
Doxofylline vs. Theophylline Stable COPDImprovement in spirometric variablesNo statistically significant difference between groups40 patients with COPD[4]
Doxofylline vs. Theophylline Bronchial AsthmaImprovement in FEV1, FVC, FEV1/FVCNo statistically significant difference between groups100 stable adult patients[5]

In Vitro Potency: Phosphodiesterase Inhibition

CompoundTargetIC50 ValueCitation
RoflumilastPDE40.8 nM[6]
ApremilastPDE474 nM[7]
Compound 14 (pyrimidine-based)PDE46.54 µM[7]
Compound 15 (pyrimidine-based)PDE45.72 µM[7]
Compound 22 (pyrimidine-based)PDE4B213 nM[7]
Compound 23 (pyrimidine-based)PDE4B7.3 nM[7]
YonkenafilPDE52.01 nM[8]

Experimental Protocols

To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments relevant to the study of bronchodilators and phosphodiesterase inhibitors.

Bronchodilator Activity Assessment in Isolated Guinea Pig Tracheal Rings

This ex vivo model is a standard method for evaluating the relaxant effects of compounds on airway smooth muscle.

Protocol:

  • Tissue Preparation: Male Hartley guinea pigs are euthanized, and the trachea is immediately dissected and placed in a physiological salt solution (e.g., Krebs-Henseleit solution). The trachea is then cut into rings (4-5 mm in length).

  • Organ Bath Setup: Each tracheal ring is suspended by two stainless steel clips in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2. One clip is anchored, and the other is connected to a force transducer to measure isometric tension.

  • Equilibration and Contraction: The rings are allowed to equilibrate under a resting tension of 1.5 g for 60 minutes, with washes every 15 minutes. A contractile agent, such as histamine or methacholine, is then added to induce a sustained contraction of the smooth muscle.

  • Drug Administration: The test compound (e.g., this compound or other xanthine derivatives) is added cumulatively to the organ bath.

  • Data Analysis: The relaxant response is measured as the percentage reduction of the induced contraction. The effective concentration producing 50% of the maximal relaxation (EC50) is calculated to determine the potency of the compound.

In Vitro Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDEs. Several commercial kits and published protocols are available.

General Protocol (using a luminescent assay as an example):

  • Reaction Setup: A reaction is initiated by incubating a purified PDE enzyme with its substrate, either cAMP or cGMP.

  • Inhibition: The test compound (e.g., this compound) is added at various concentrations to the reaction mixture to assess its inhibitory effect. A known PDE inhibitor, such as IBMX, is often used as a positive control.

  • Termination and Detection: The reaction is stopped by adding a termination buffer. A detection solution containing ATP and protein kinase A (PKA) is then added. The amount of remaining cyclic nucleotide (not hydrolyzed by the PDE) drives a kinase reaction that consumes ATP.

  • Luminescence Measurement: A kinase-glo reagent is added, and the resulting luminescence is measured. The light output is inversely proportional to the PDE activity.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces PDE activity by 50%, is calculated from the dose-response curve.[9]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR G-Protein Coupled Receptor (GPCR) Agonist->GPCR binds AC Adenylate Cyclase (AC) GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE hydrolyzed by PKA Protein Kinase A (PKA) (inactive) cAMP->PKA activates AMP AMP PDE->AMP PKA_active Protein Kinase A (PKA) (active) PKA->PKA_active Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA_active->Smooth_Muscle_Relaxation leads to This compound This compound (Xanthine Derivative) This compound->PDE inhibits

Caption: General signaling pathway of xanthine derivatives like this compound.

Experimental_Workflow cluster_bronchodilator Bronchodilator Activity Assay cluster_pde Phosphodiesterase (PDE) Inhibition Assay Tissue_Prep Tracheal Ring Preparation Organ_Bath Mount in Organ Bath Tissue_Prep->Organ_Bath Contraction Induce Contraction (e.g., Histamine) Organ_Bath->Contraction Drug_Addition Cumulative Drug Addition Contraction->Drug_Addition Data_Analysis_Broncho Measure Relaxation Calculate EC50 Drug_Addition->Data_Analysis_Broncho Reaction_Setup PDE Enzyme + Substrate (cAMP) Inhibition Add Inhibitor (e.g., this compound) Reaction_Setup->Inhibition Detection Termination & Luminescent Detection Inhibition->Detection Data_Analysis_PDE Measure Luminescence Calculate IC50 Detection->Data_Analysis_PDE

Caption: Workflow for assessing bronchodilator and PDE inhibition activity.

Safety and Tolerability

The safety profile is a critical aspect of drug development. While specific data for this compound is scarce, clinical trials on Theophylline and Doxofylline provide insights into the potential adverse effects of this class of drugs.

DrugCommon Adverse EventsCitation
Theophylline Nausea, Vomiting, Headache, Insomnia[2]
Doxofylline Nausea (14.56%), Headache (14.24%), Insomnia (10.68%), Dyspepsia (10.03%)[3]

It has been suggested that Doxofylline has a better safety profile than Theophylline due to its decreased affinity for adenosine receptors.[10][11]

Conclusion

The reproducibility of scientific findings is paramount. For this compound, a comprehensive understanding of its pharmacological profile is hindered by the limited availability of published, peer-reviewed data. This guide provides a comparative framework using more established xanthine derivatives, Theophylline and Doxofylline, to infer the potential efficacy, mechanism of action, and safety profile of this compound. The detailed experimental protocols for key assays are included to facilitate further research and independent verification. As more data on this compound becomes available, this guide can be updated to provide a more direct and thorough comparison. Researchers are encouraged to publish their findings with detailed methodologies to contribute to the collective understanding and reproducibility of the science surrounding this and other novel compounds.

References

Laprafylline and Caffeine: A Comparative Analysis of Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of laprafylline and caffeine as phosphodiesterase (PDE) inhibitors. While both are xanthine derivatives, their profiles as PDE inhibitors exhibit notable differences, which are crucial for research and drug development. This comparison is based on available scientific literature and presents a summary of their mechanisms of action, selectivity, and the experimental methods used to characterize them.

Executive Summary

Caffeine is a well-known non-selective PDE inhibitor, affecting multiple PDE subtypes including PDE1, PDE4, and PDE5.[1] Its mechanism of action is multifaceted, as it also functions as an antagonist of adenosine receptors, which contributes significantly to its physiological effects.[2][3] This dual action differentiates it from more selective PDE inhibitors.

Mechanism of Action and Selectivity

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes. Inhibition of these enzymes leads to increased intracellular levels of cyclic nucleotides, resulting in various physiological responses.

This compound: As a xanthine derivative, this compound is presumed to act as a competitive inhibitor of phosphodiesterases. Its bronchodilatory effects suggest a primary activity towards cAMP-hydrolyzing PDEs, likely leading to smooth muscle relaxation in the airways.[4][5][6][7] The specific PDE subtypes targeted by this compound and its relative potency remain to be fully elucidated.

Caffeine: Caffeine's inhibitory action on PDEs is non-selective, meaning it can inhibit multiple PDE families.[1] This lack of selectivity contributes to its wide range of physiological effects, from central nervous system stimulation to smooth muscle relaxation. Importantly, many of the well-known stimulant effects of caffeine are also attributed to its blockade of adenosine A1 and A2A receptors.[2][3]

The signaling pathway below illustrates the general mechanism of PDE inhibition.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Converts from ATP/GTP ATP_GTP ATP/GTP AMP_GMP 5'-AMP/5'-GMP cAMP_cGMP->AMP_GMP Hydrolyzes PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) PDE->AMP_GMP Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA_PKG->Cellular_Response Leads to Inhibitors This compound / Caffeine Inhibitors->PDE Inhibits

Caption: General signaling pathway of PDE inhibition.

Quantitative Data on PDE Inhibition

A direct quantitative comparison of the inhibitory potency of this compound and caffeine is challenging due to the lack of publicly available IC50 data for this compound. For caffeine, while its non-selective nature is established, a comprehensive profile of its IC50 values across all PDE subtypes is not consistently reported in a single source. The following table summarizes the available information.

FeatureThis compoundCaffeine
PDE Inhibition Presumed cAMP PDE inhibitorNon-selective PDE inhibitor (PDE1, PDE4, PDE5)[1]
IC50 Values Not publicly availableVaries by PDE subtype, generally in the millimolar range
Other Mechanisms Not well-documentedAdenosine A1 and A2A receptor antagonist[2][3]
Primary Indication Bronchodilator (research)[4][5][6][7]CNS stimulant, respiratory stimulant[1]

Experimental Protocols for PDE Inhibition Assays

The inhibitory activity of compounds like this compound and caffeine on phosphodiesterases can be determined using various in vitro assays. The general principle involves measuring the conversion of a cyclic nucleotide substrate (cAMP or cGMP) to its corresponding monophosphate by the PDE enzyme in the presence and absence of the inhibitor. Two common methods are the radioassay and the colorimetric malachite green assay.

Radio-enzymatic Assay

This method is highly sensitive and directly measures the product of the PDE reaction.[8][9]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffered solution (e.g., Tris-HCl), MgCl2, the specific PDE isozyme, and the test compound (this compound or caffeine) at various concentrations.

  • Initiation: Start the reaction by adding a known concentration of radiolabeled cAMP (e.g., [3H]-cAMP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination: Stop the reaction by heat inactivation or the addition of a stop solution.

  • Product Separation: The product, radiolabeled 5'-AMP, is converted to adenosine by a 5'-nucleotidase (e.g., snake venom). The unreacted [3H]-cAMP is then separated from the [3H]-adenosine using anion-exchange chromatography.

  • Quantification: The amount of [3H]-adenosine is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.

Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, PDE, Inhibitor) Start->Prepare_Mixture Add_Substrate Add [3H]-cAMP Prepare_Mixture->Add_Substrate Incubate Incubate (e.g., 30°C) Add_Substrate->Incubate Terminate Terminate Reaction Incubate->Terminate Convert_Product Convert [3H]-5'-AMP to [3H]-Adenosine (5'-nucleotidase) Terminate->Convert_Product Separate Separate [3H]-Adenosine (Anion-Exchange Chromatography) Convert_Product->Separate Quantify Quantify [3H]-Adenosine (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for a radio-enzymatic PDE inhibition assay.
Malachite Green Colorimetric Assay

This assay is a non-radioactive alternative that measures the inorganic phosphate released during the PDE reaction.[10][11][12][13][14]

Protocol:

  • Reaction Setup: In a microplate, combine the PDE enzyme, the test inhibitor, and the cyclic nucleotide substrate (cAMP or cGMP).

  • Incubation: Allow the reaction to proceed at a set temperature for a defined time.

  • Phosphate Generation: Add a 5'-nucleotidase to the reaction to convert the 5'-AMP or 5'-GMP product into the corresponding nucleoside and inorganic phosphate (Pi).

  • Color Development: Add a malachite green-molybdate reagent. This reagent forms a colored complex with the free inorganic phosphate.

  • Measurement: Measure the absorbance of the colored complex using a microplate reader at a wavelength of approximately 620-650 nm.

  • Data Analysis: The amount of phosphate produced is proportional to the PDE activity. Construct a standard curve using known phosphate concentrations to quantify the amount of Pi released. Calculate the percentage of inhibition and determine the IC50 value.

Start Start Setup_Reaction Set up PDE Reaction (Enzyme, Inhibitor, Substrate) Start->Setup_Reaction Incubate_PDE Incubate Setup_Reaction->Incubate_PDE Add_Nucleotidase Add 5'-Nucleotidase Incubate_PDE->Add_Nucleotidase Incubate_Pi Incubate to Generate Pi Add_Nucleotidase->Incubate_Pi Add_Reagent Add Malachite Green Reagent Incubate_Pi->Add_Reagent Measure_Absorbance Measure Absorbance (~630 nm) Add_Reagent->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Malachite Green PDE inhibition assay.

Conclusion

Both this compound and caffeine belong to the xanthine class of compounds and exhibit PDE inhibitory activity. Caffeine is a well-characterized non-selective PDE inhibitor with a secondary mechanism of adenosine receptor antagonism. This compound is suggested to be a cAMP PDE inhibitor with bronchodilatory effects, but a detailed quantitative analysis of its potency and selectivity is not currently available in the public scientific literature. The experimental protocols described provide a framework for the further characterization and direct comparison of these and other potential PDE inhibitors. For drug development professionals, the key takeaway is the importance of a comprehensive selectivity profile, as the non-selective nature of compounds like caffeine can lead to a broad range of physiological effects, which may or may not be desirable for a specific therapeutic application. Further research is required to fully elucidate the pharmacological profile of this compound and its potential as a selective PDE inhibitor.

References

Benchmarking Laprafylline: A Comparative Analysis Against Modern Asthma Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of laprafylline, a xanthine derivative, against current research compounds in development for asthma. The analysis is tailored for researchers, scientists, and drug development professionals, offering a comparative look at mechanisms of action, available efficacy data, and the experimental frameworks used to evaluate these compounds. Given the limited publicly available data for this compound, this guide utilizes the well-established profile of theophylline, a fellow xanthine derivative, as a proxy for quantitative comparison and mechanistic understanding.

Executive Summary

Asthma therapy is rapidly evolving, with a paradigm shift from broad-acting bronchodilators to targeted biological agents that address specific inflammatory pathways. This guide positions this compound, a likely non-selective phosphodiesterase (PDE) inhibitor, in the context of both established PDE inhibitors like roflumilast and cutting-edge monoclonal antibodies such as tezepelumab, dupilumab, and benralizumab. While direct clinical data for this compound is scarce, its presumed mechanism offers a valuable reference point to appreciate the advancements and specificities of modern asthma therapeutics.

Mechanism of Action: A Tale of Two Strategies

The core difference between this compound (and theophylline) and the newer biologics lies in their therapeutic approach. This compound is part of a class of compounds that induce bronchodilation and have some anti-inflammatory effects through non-selective inhibition of phosphodiesterases. In contrast, modern biologics are designed for precision, targeting specific cytokines or their receptors that are pivotal to the inflammatory cascade in asthma.

This compound (as a Xanthine Derivative): The primary mechanism of action for xanthine derivatives is the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn results in the relaxation of bronchial smooth muscle and a reduction in the inflammatory response.[1][3] However, this action is not specific to any single PDE isoenzyme, leading to a broad range of effects and a corresponding potential for side effects.[3]

Roflumilast: A more targeted approach within the PDE inhibitor class, roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4).[4] PDE4 is a key enzyme in the inflammatory cascade of asthma and chronic obstructive pulmonary disease (COPD). By specifically inhibiting PDE4, roflumilast leads to increased intracellular cAMP in inflammatory cells, thereby suppressing the release of pro-inflammatory mediators.[4][5]

Tezepelumab: This monoclonal antibody represents a significant advancement in asthma therapy by targeting thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine. TSLP is an upstream mediator in the inflammatory cascade, playing a crucial role in initiating and perpetuating T2 inflammation, which is characteristic of a large subset of asthma patients. By blocking TSLP, tezepelumab can inhibit multiple downstream inflammatory pathways.

Dupilumab: Dupilumab is a monoclonal antibody that targets the alpha subunit of the interleukin-4 receptor (IL-4Rα).[6][7] This receptor is shared by both IL-4 and IL-13, two key cytokines that drive the T2 inflammatory response in asthma. By blocking this shared receptor, dupilumab effectively inhibits the signaling of both IL-4 and IL-13, leading to a reduction in eosinophilic inflammation, mucus production, and airway hyperresponsiveness.[6]

Benralizumab: This monoclonal antibody targets the alpha subunit of the interleukin-5 receptor (IL-5Rα).[8] IL-5 is the primary cytokine responsible for the maturation, activation, and survival of eosinophils, which are key inflammatory cells in eosinophilic asthma. By binding to IL-5Rα, benralizumab leads to the rapid and nearly complete depletion of eosinophils from the bloodstream and airways.[8]

Comparative Efficacy: A Look at the Data

The following tables summarize the available clinical trial data for the comparator compounds, focusing on the key efficacy endpoint of Forced Expiratory Volume in 1 second (FEV1), a critical measure of lung function.

Compound ClassCompoundDosageChange in Pre-Bronchodilator FEV1 from BaselineStudy PopulationCitation(s)
Xanthine Derivative Theophylline (proxy for this compound)VariesA meta-analysis showed a 2.49% greater increase in FEV1% predicted when theophylline was added to ICS compared to increasing the ICS dose.Symptomatic asthma patients on inhaled corticosteroids (ICS).[9]
PDE4 Inhibitor Roflumilast500 µg once daily400 mL increasePatients with mild-to-moderate asthma.[4]
Anti-TSLP mAb Tezepelumab210 mg every 4 weeks0.13 L (130 mL) improvement compared to placebo.Patients with severe, uncontrolled asthma.[1][4]
Anti-IL-4Rα mAb Dupilumab200 mg or 300 mg every 2 weeks0.14 L (140 mL) improvement with the 200mg dose compared to placebo.Patients with uncontrolled, moderate-to-severe asthma.[3]
Anti-IL-5Rα mAb Benralizumab30 mg every 8 weeks0.116 L (116 mL) to 0.159 L (159 mL) improvement compared to placebo across different studies.Patients with severe, uncontrolled, eosinophilic asthma.[9][10]

Experimental Protocols

The evaluation of novel asthma therapeutics relies on a combination of in vitro and in vivo models designed to recapitulate key aspects of the disease.

In Vitro Models
  • Airway Smooth Muscle (ASM) Cell Cultures: Primary human ASM cells are used to assess the direct effects of compounds on bronchoconstriction and airway remodeling.[11] Key endpoints include cell proliferation, migration, and the deposition of extracellular matrix proteins.[11]

  • Epithelial and Immune Cell Co-cultures: These models are used to study the complex interactions between airway epithelial cells and various immune cells (e.g., eosinophils, mast cells) that drive airway inflammation.[11] Cytokine secretion and markers of immune cell activation are common readouts.

  • Isolated Perfused Lung/Trachea: These ex vivo models allow for the study of bronchoconstriction and bronchodilation in an intact airway structure.[12][13] The response to contractile agents (e.g., histamine, methacholine) in the presence and absence of the test compound is measured.[12]

In Vivo Models
  • Ovalbumin (OVA)-Induced Allergic Asthma Model: This is a widely used rodent model that mimics the allergic inflammatory response seen in asthma.[14][15][16] Mice or rats are sensitized to OVA, an egg protein, and then challenged via inhalation to induce an asthmatic phenotype, characterized by airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[14][16]

  • House Dust Mite (HDM)-Induced Allergic Asthma Model: This model is considered more clinically relevant as HDM is a common human allergen.[5][17][18] Rodents are repeatedly exposed to HDM extract via the intranasal route to induce a chronic asthma-like condition with airway remodeling.[5][19]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathways cluster_Xanthine This compound / Theophylline cluster_PDE4 Roflumilast cluster_Biologics Modern Biologics lapra This compound/ Theophylline pde PDE (non-selective) lapra->pde inhibits camp ↑ cAMP pde->camp breaks down broncho Bronchodilation & ↓ Inflammation camp->broncho roflu Roflumilast pde4 PDE4 roflu->pde4 inhibits camp2 ↑ cAMP pde4->camp2 breaks down inflam ↓ Inflammation camp2->inflam tslp TSLP il4_13 IL-4 / IL-13 il5 IL-5 teze Tezepelumab teze->tslp dupi Dupilumab dupi->il4_13 blocks receptor benra Benralizumab benra->il5 blocks receptor

Caption: Comparative signaling pathways of this compound, Roflumilast, and modern biologics in asthma.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Cell Culture Assays (ASM, Epithelial, Immune) isolated_tissue Isolated Tissue Assays (Tracheal Rings, Perfused Lung) sensitization Sensitization (OVA or HDM) isolated_tissue->sensitization challenge Allergen Challenge sensitization->challenge measurement Measurement of Airway Hyperresponsiveness, Inflammation, and Remodeling challenge->measurement end Candidate Selection measurement->end start Compound Screening start->cell_culture

Caption: A generalized experimental workflow for the preclinical evaluation of novel asthma compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Laprafylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Laprafylline, a xanthine derivative used in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) specifically for this compound, these guidelines are based on general best practices for the disposal of research chemicals and information on the broader class of xanthine derivatives.

Immediate Safety and Handling Precautions

While a specific, detailed SDS for this compound is not widely available, it is known to be a xanthine derivative and a potential cAMP phosphodiesterase inhibitor.[1] General safety precautions for this class of compounds should be strictly followed.

Inferred Safety Profile for this compound:

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • First Aid:

    • After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

    • After skin contact: Wash off with soap and plenty of water.

    • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • After swallowing: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Potential Hazards: Xanthine derivatives may cause central nervous system stimulation, nervousness, and insomnia.[2][3] Some phosphodiesterase inhibitors have been associated with cardiovascular effects.[4]

Logistical and Disposal Plan

The primary route for disposal of this compound and its containers is through an approved waste disposal plant. It is imperative to handle and dispose of this research chemical in accordance with federal, state, and local environmental regulations.

Step-by-Step Disposal Procedure

The following is a general protocol for the disposal of non-hazardous or minimally characterized research chemicals like this compound in a laboratory setting.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and durable container.

    • For solutions containing this compound, use a compatible, leak-proof container.

    • Original containers should be used for disposal if possible.

  • Labeling:

    • Clearly label the waste container with "this compound" and its CAS number (90749-32-9).

    • Indicate the approximate amount of waste.

    • Include any known hazard information.

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.

  • Collection: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Data Presentation

The following table summarizes the known chemical and physical properties of this compound.

PropertyValueSource(s)
CAS Number 90749-32-9[1][5][6]
Molecular Formula C29H36N6O2[1][6]
Molecular Weight 500.64 g/mol [1][6]
Purity >95% (typical for research grade)
Appearance Solid (inferred)
Storage Shipped at ambient temperature; store long-term at -20°C, short-term at 0-4°C in a dry, dark place.[1]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the following general protocol for the preparation of a research chemical for waste disposal is provided.

Protocol: Preparation of this compound Waste for Disposal

  • Objective: To safely prepare solid and liquid waste containing this compound for collection by an approved waste management service.

  • Materials:

    • This compound waste (solid or in solution)

    • Appropriate waste containers (e.g., wide-mouth glass jar for solids, solvent-compatible bottle for liquids)

    • Waste labels

    • Personal Protective Equipment (PPE) as described in Section 1

  • Procedure:

    • Don appropriate PPE.

    • For solid waste (e.g., contaminated filter paper, unused compound): Carefully place the solid waste into the designated solid waste container.

    • For liquid waste (e.g., solutions from experiments): Carefully pour the liquid waste into the designated liquid waste container, using a funnel if necessary to avoid spills.

    • Securely close the container lid.

    • Decontaminate the exterior of the container with an appropriate solvent (e.g., 70% ethanol) if necessary.

    • Affix a completed waste label to the container, including the chemical name, CAS number, and any known hazards.

    • Store the container in the designated satellite accumulation area for hazardous waste.

    • Record the addition to the waste log, if required by your institution.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for its disposal.

Laprafylline_Mechanism_of_Action cluster_cell Cell cluster_cAMP This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_high Increased cAMP PKA Protein Kinase A (PKA) Activation cAMP_high->PKA Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE

Caption: Proposed mechanism of action for this compound as a PDE inhibitor.

Disposal_Workflow Start This compound Waste Generated Segregate Segregate Waste Stream Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Secure Area Containerize->Store Arrange_Pickup Arrange Collection with EHS Store->Arrange_Pickup Dispose Dispose via Approved Waste Plant Arrange_Pickup->Dispose

Caption: General workflow for the proper disposal of this compound waste.

References

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Reactant of Route 1
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Reactant of Route 2
Laprafylline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.